Technical Documentation Center

2,2-Difluoro-2-phenoxyacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-Difluoro-2-phenoxyacetic acid
  • CAS: 24210-45-5

Core Science & Biosynthesis

Foundational

The Chemical Architecture of 2,2-Difluoro-2-phenoxyacetic Acid: Discovery, Mechanistic Insights, and Synthetic Applications

Executive Summary In modern drug discovery, the strategic incorporation of fluorine—often termed the "fluorine effect"—is a paramount technique for modulating lipophilicity, metabolic stability, and target binding affini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine—often termed the "fluorine effect"—is a paramount technique for modulating lipophilicity, metabolic stability, and target binding affinity. Among the vast library of fluorinated building blocks, 2,2-Difluoro-2-phenoxyacetic acid has emerged as a highly versatile, high-value intermediate[1]. Primarily utilized in the synthesis of trifluoromethyl ethers and complex difluoroacetamides[2], this molecule offers a unique combination of steric bulk, electron-withdrawing capability, and bioisosteric potential.

This whitepaper provides an in-depth technical analysis of 2,2-difluoro-2-phenoxyacetic acid, detailing its physicochemical profile, regulatory context, synthetic origins, and field-proven experimental protocols for its application in medicinal chemistry.

Physicochemical Profiling & Structural Significance

The structural core of 2,2-difluoro-2-phenoxyacetic acid consists of a phenoxy group attached to a difluoromethylene (–CF₂–) bridge, terminating in a carboxylic acid. The presence of the alpha-difluoro motif profoundly alters the electronic landscape of the molecule.

Quantitative Data Summary
PropertyValue
Chemical Name 2,2-Difluoro-2-phenoxyacetic acid
CAS Number 24210-45-5[3]
Molecular Formula C₈H₆F₂O₃[4]
Molar Mass 188.13 g/mol [4]
InChI Key ONGVLQNJSPASFO-UHFFFAOYSA-N[3]
Key Structural Motif Aryl-O-CF₂-COOH

The Alpha-Difluoro Effect: The strong inductive electron-withdrawing effect of the adjacent fluorine atoms drastically lowers the pKa of the carboxylic acid compared to standard phenoxyacetic acid. While this increases the acidity and makes the carboxylate an excellent leaving group in decarboxylative pathways, it also renders the carbonyl carbon highly electrophilic upon activation. This dual nature requires precise, moisture-free conditions during synthetic manipulation.

Regulatory Context: The PFAS Conundrum

For drug development professionals, the regulatory classification of fluorinated compounds is a critical factor in pipeline viability. 2,2-Difluoro-2-phenoxyacetic acid sits at a fascinating intersection of global PFAS (Per- and Polyfluoroalkyl Substances) definitions[5].

  • OECD Definition: The OECD broadly defines PFAS as any substance containing at least one fully fluorinated methyl or methylene carbon atom. Under this umbrella, 2,2-difluoro-2-phenoxyacetic acid (containing a –CF₂– group) is classified as a PFAS[5].

  • EPA TSCA Definition: The U.S. EPA utilizes a narrower structural definition, requiring motifs such as R-(CF2)-CF(R')R'' or R-CF2OCF2-R'[5]. Because 2,2-difluoro-2-phenoxyacetic acid possesses an isolated –CF₂– group bound to an oxygen and a carbonyl (Ph-O-CF₂-COOH), it generally falls outside the strict EPA reporting requirements. This makes it a highly attractive building block for chemists seeking the pharmacological benefits of fluorine without triggering severe regulatory burdens.

Discovery & Synthetic Evolution

The discovery and commercial scaling of 2,2-difluoro-2-phenoxyacetic acid were driven by the need for stable precursors to trifluoromethyl ethers[2]. Historically, installing a difluoromethoxy group directly onto an aromatic ring required harsh, ozone-depleting reagents like chlorodifluoromethane (Freon-22) under aggressive basic conditions.

The modern, highly efficient synthetic pathway bypasses these issues via a nucleophilic substitution strategy. Phenol is reacted with an electrophilic halodifluoroacetate (such as ethyl bromodifluoroacetate) in the presence of a mild base. The resulting ester is then subjected to controlled saponification to yield the free acid.

Synthesis Phenol Phenol Base K2CO3 / DMF (80°C) Phenol->Base Reagent Ethyl bromodifluoroacetate Reagent->Base Ester Ethyl 2,2-difluoro- 2-phenoxyacetate Base->Ester SN2 Substitution Hydrolysis LiOH / THF:H2O (RT) Ester->Hydrolysis Product 2,2-Difluoro-2-phenoxyacetic acid (CAS: 24210-45-5) Hydrolysis->Product Saponification

Synthetic pathway of 2,2-Difluoro-2-phenoxyacetic acid via nucleophilic substitution.

Self-Validating Experimental Protocol: HATU-Mediated Amidation

One of the most common applications of 2,2-difluoro-2-phenoxyacetic acid in medicinal chemistry is its coupling with primary or secondary amines to form biologically active difluoroacetamides[6]. Because of the electronic deactivation caused by the –CF₂– group, classical coupling agents (like EDCI/HOBt) often result in sluggish kinetics and poor yields.

Step-by-Step Methodology

1. Reagent Preparation (Anhydrous Conditions)

  • Action: Dissolve 2,2-difluoro-2-phenoxyacetic acid (1.0 eq, ~0.250 mmol) in anhydrous N,N-Dimethylacetamide (DMA) or DMF (1.25 mL)[6].

  • Causality: The –CF₂– group makes the subsequent active ester highly electrophilic and exceptionally susceptible to aqueous hydrolysis. Utilizing strictly anhydrous polar aprotic solvents prevents premature degradation of the activated intermediate.

2. Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 to 4.0 eq)[6].

  • Causality: A non-nucleophilic base is required to deprotonate the carboxylic acid, forming a soluble carboxylate ready for activation. It simultaneously neutralizes any hydrochloride salts if the incoming amine is supplied as a salt.

3. Activation

  • Action: Add HATU (1.2 eq) at 0°C and stir for 15 minutes.

  • Causality: HATU is explicitly chosen over carbodiimides because the electron-deficient difluoro-acid requires rapid, highly efficient activation to outpace potential decarboxylation. HATU generates an OAt-active ester, which is a superior electrophile.

4. Amine Coupling & In-Process Control (IPC)

  • Action: Add the target amine (e.g., a piperidine derivative, 1.2 eq)[6]. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The protocol validates itself: the complete disappearance of the acid mass (m/z 187 [M-H]⁻) and the emergence of the product mass confirm successful coupling. Do not proceed to workup until acid consumption is >95%.

5. Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Causality: The mild basic quench neutralizes excess HATU and washes away water-soluble byproducts (such as HOAt and urea derivatives), cleanly partitioning the lipophilic difluoroacetamide product into the organic layer.

Amidation Acid 2,2-Difluoro-2-phenoxyacetic acid ActiveEster OAt Active Ester (Highly Electrophilic) Acid->ActiveEster + HATU / Base Base DIPEA / Et3N (Base) Base->ActiveEster HATU HATU (Coupling Agent) HATU->ActiveEster Amide Difluoroacetamide Product ActiveEster->Amide Nucleophilic Attack Amine Amine Nucleophile Amine->Amide + Amine

Mechanistic workflow of HATU-mediated amidation of 2,2-Difluoro-2-phenoxyacetic acid.

Analytical Validation

To ensure the integrity of the synthesized 2,2-difluoro-2-phenoxyacetic acid or its downstream derivatives, rigorous analytical validation is required:

  • ¹⁹F NMR Spectroscopy: The presence of the –CF₂– group is easily verified by a characteristic singlet (or an AB quartet if the molecule possesses a chiral center nearby rendering the fluorines diastereotopic) typically observed between -75 ppm and -85 ppm.

  • ¹H NMR Spectroscopy: The defining feature is the complete absence of the alpha-protons (typically around 4.5 ppm in standard phenoxyacetic acid), confirming complete fluorination at the alpha carbon.

Conclusion

2,2-Difluoro-2-phenoxyacetic acid is far more than a simple reagent; it is a sophisticated architectural tool for drug development. By understanding the profound electronic impacts of the alpha-difluoro motif, chemists can rationally design coupling protocols that overcome its inherent reactivity challenges. Furthermore, its unique position within current PFAS regulatory frameworks makes it an invaluable asset for synthesizing next-generation, metabolically stable therapeutics.

Sources

Exploratory

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to the Initial Studies of 2,2-Difluoro-2-phenoxyacetic Acid The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and material...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Initial Studies of 2,2-Difluoro-2-phenoxyacetic Acid

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The gem-difluoromethylene (CF2) group, in particular, offers a fascinating blend of steric and electronic properties, often serving as a metabolically stable isostere for a carbonyl group or enhancing binding affinity through unique electrostatic interactions. When this moiety is installed adjacent to a phenoxy group, as in 2,2-Difluoro-2-phenoxyacetic acid, we are presented with a compelling structural motif.

Section 1: Synthesis and Mechanistic Rationale

The introduction of the 2,2-difluoro-2-phenoxyacetic acid scaffold requires a synthetic approach that can reliably construct the C(F₂)-O-Aryl bond. While multiple routes can be envisioned, a highly effective and common strategy involves the Williamson ether synthesis, which is robust and proceeds through a well-understood Sₙ2 mechanism.

The logic here is to react a nucleophilic phenoxide with an electrophilic difluoroacetic acid derivative. The choice of ethyl 2-bromo-2,2-difluoroacetate as the electrophile is strategic; the bromine is a good leaving group, and the ester functionality serves as a convenient handle that can be hydrolyzed in the final step to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of 2,2-Difluoro-2-phenoxyacetic Acid

Objective: To synthesize the target compound via Williamson ether synthesis followed by ester hydrolysis.

Materials:

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl 2-bromo-2,2-difluoroacetate

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Formation of Sodium Phenoxide (Nucleophile Generation):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

    • Add phenol (1.0 equivalent) to the THF and stir until fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise. Causality: Using a slight excess of NaH ensures complete deprotonation of the phenol to form the more potent sodium phenoxide nucleophile. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Nucleophilic Substitution (C-O Bond Formation):

    • Cool the suspension of sodium phenoxide back to 0 °C.

    • Add ethyl 2-bromo-2,2-difluoroacetate (1.05 equivalents) dropwise via a syringe. Causality: A slight excess of the electrophile is avoided to prevent unreacted starting material from complicating purification. The dropwise addition helps manage any potential exotherm.

    • After addition, allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification of the Ester Intermediate:

    • Carefully quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2,2-difluoro-2-phenoxyacetate.

    • Purify the crude product via flash column chromatography.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified ester intermediate in a mixture of THF and methanol.

    • Add an aqueous solution of lithium hydroxide (2.0 equivalents). Causality: LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt. Using at least two equivalents ensures the reaction goes to completion.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Final Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any non-polar impurities.

    • Acidify the aqueous layer to pH ~2 with 1M HCl. A precipitate of the product should form.

    • Extract the product three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,2-Difluoro-2-phenoxyacetic acid as the final product.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Sₙ2 Reaction cluster_step3 Step 3: Hydrolysis Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide  + NaH (0 °C to RT) NaH NaH in THF Ester Ethyl 2,2-difluoro-2-phenoxyacetate Phenoxide->Ester  + Electrophile (0 °C to RT) Electrophile Ethyl 2-bromo-2,2-difluoroacetate Electrophile->Ester Final_Product 2,2-Difluoro-2-phenoxyacetic Acid Ester->Final_Product  1. LiOH 2. HCl Workup LiOH LiOH, THF/MeOH LiOH->Final_Product  + 1M HCl (Acidification) Analytical_Workflow cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep_Sample Prepare Analyte (1 mg/mL stock) Inject Inject Sample (10 µL) onto C18 Column Prep_Sample->Inject Prep_Mobile_Phase Prepare Mobile Phases (A: H₂O, B: ACN with 0.1% FA) Separate Gradient Elution (1.0 mL/min) Inject->Separate Detect UV Detection (264 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate Purity (%) Integrate->Purity Biological_Screening cluster_assays Primary Screening Assays cluster_rationale Rationale Core 2,2-Difluoro-2-phenoxyacetic Acid Core Scaffold: Phenoxyacetic Acid Key Modification: gem-Difluoro (CF₂) R1 Mimics synthetic auxins Core:f0->R1 R2 Potential for apoptosis induction Core:f1->R2 R3 Known scaffold for antimicrobials Core:f0->R3 R4 Identified as a novel FFA1 agonist scaffold Core:f0->R4 Assay1 Herbicidal Screen (Plant Growth Inhibition) Assay2 Anticancer Screen (NCI-60 Cell Panel) Assay3 Antimicrobial Screen (MIC Assay) Assay4 Metabolic Screen (FFA1 Calcium Flux Assay) R1->Assay1 R2->Assay2 R3->Assay3 R4->Assay4

Foundational

chemical structure and IUPAC name of 2,2-Difluoro-2-phenoxyacetic acid

An In-Depth Technical Guide to 2,2-Difluoro-2-phenoxyacetic Acid: Structure, Synthesis, and Applications Introduction In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,2-Difluoro-2-phenoxyacetic Acid: Structure, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for optimizing pharmacological profiles.[1] Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1] Within this context, 2,2-Difluoro-2-phenoxyacetic acid emerges as a compound of significant interest. It combines the versatile phenoxyacetic acid scaffold, a core structure in numerous biologically active agents, with a geminal difluoro group at the alpha-carbon.[2][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the chemical structure, nomenclature, physicochemical properties, and a detailed, field-proven synthetic protocol for 2,2-Difluoro-2-phenoxyacetic acid. Furthermore, it explores the compound's potential applications as both a bioactive molecule and a strategic building block, grounded in the established roles of its constituent moieties.

Chemical Identity and Properties

A precise understanding of a compound's fundamental characteristics is paramount for its effective use in research and synthesis. This section details the formal nomenclature, structure, and key physicochemical properties of 2,2-Difluoro-2-phenoxyacetic acid.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is 2,2-Difluoro-2-phenoxyacetic acid .[4] Its structure consists of a central acetic acid unit where the alpha-carbon is substituted with two fluorine atoms and a phenoxy group (-OPh).

chemical_structure cluster_acetic_acid Acetic Acid Core cluster_substituents α-Substituents cluster_phenyl Phenoxy Group C1 C C2 C C1->C2 O1 O C1->O1 OH1 OH C1->OH1 F1 F C2->F1 F2 F C2->F2 O_phenoxy O C2->O_phenoxy phenyl O_phenoxy->phenyl

Caption: Chemical structure of 2,2-Difluoro-2-phenoxyacetic acid.

Physicochemical Properties

The key identifying and physical properties of 2,2-Difluoro-2-phenoxyacetic acid are summarized in the table below.

PropertyValueSource
IUPAC Name 2,2-Difluoro-2-phenoxyacetic acidAppchem[4]
CAS Number 24210-45-5Appchem[4]
Molecular Formula C₈H₆F₂O₃Appchem[4]
Molecular Weight 188.13 g/mol Appchem[4]
SMILES OC(C(OC1=CC=CC=C1)(F)F)=OAppchem[4]
MDL Number MFCD00244605Appchem[4]

Synthesis and Mechanism

The synthesis of phenoxyacetic acids is a well-established transformation in organic chemistry, typically involving the Williamson ether synthesis between a phenol and an α-haloacetate, followed by hydrolysis.[5] This fundamental approach can be adapted for the preparation of 2,2-Difluoro-2-phenoxyacetic acid.

Synthetic Workflow

The recommended pathway involves a two-step process starting from phenol and an appropriate difluoroacetyl precursor, such as ethyl bromodifluoroacetate. The workflow is designed for efficiency and scalability.

synthesis_workflow start Reactants: - Phenol - Ethyl Bromodifluoroacetate - Base (e.g., K₂CO₃) step1 Step 1: Williamson Ether Synthesis (Formation of Ethyl 2,2-difluoro-2-phenoxyacetate) start->step1 Solvent: DMF/Acetonitrile Temp: Reflux step2 Step 2: Ester Hydrolysis (e.g., NaOH, then H₃O⁺ workup) step1->step2 Intermediate purification (optional) product Final Product: 2,2-Difluoro-2-phenoxyacetic acid step2->product Acidification & Extraction

Caption: Synthetic workflow for 2,2-Difluoro-2-phenoxyacetic acid.

Recommended Synthetic Protocol

This protocol provides a detailed, step-by-step methodology. It is designed as a self-validating system, with clear endpoints for each stage.

Step 1: Synthesis of Ethyl 2,2-difluoro-2-phenoxyacetate

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents) and anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Phenol: Add phenol (1.0 equivalent) to the suspension. Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

    • Causality: The use of a non-nucleophilic base like K₂CO₃ is crucial to deprotonate the phenol, forming the phenoxide nucleophile without competing in the subsequent substitution reaction. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Addition of Electrophile: Add ethyl bromodifluoroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 6-12 hours.

    • Trustworthiness: The reaction progress can be reliably monitored by Thin Layer Chromatography (TLC) by observing the consumption of phenol.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester via flash column chromatography to yield pure ethyl 2,2-difluoro-2-phenoxyacetate.

Step 2: Hydrolysis to 2,2-Difluoro-2-phenoxyacetic Acid

  • Saponification: Dissolve the purified ester from Step 1 in a mixture of methanol and 2M aqueous sodium hydroxide (NaOH) solution.

  • Reaction: Stir the mixture at room temperature for 12 hours or until TLC analysis indicates complete consumption of the ester.[5]

    • Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to saponification.

  • Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~2. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate and follow the workup procedure described in Step 1.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic signatures are expected for 2,2-Difluoro-2-phenoxyacetic acid.

TechniqueExpected Observations
¹H NMR Multiplet, ~7.0-7.5 ppm (5H, aromatic protons); Broad singlet, >10 ppm (1H, carboxylic acid proton).
¹³C NMR Signals in the aromatic region (115-160 ppm); A triplet for the C-F₂ carbon (due to C-F coupling); A signal for the carboxylic carbon (~170 ppm).
¹⁹F NMR A singlet corresponding to the two equivalent fluorine atoms.
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹); C=O stretch (~1700-1730 cm⁻¹); Strong C-F stretches (~1000-1200 cm⁻¹); C-O stretch (~1200-1300 cm⁻¹).
Mass Spec. Expected molecular ion peak corresponding to the molecular weight (188.13 g/mol ).

Applications in Research and Drug Development

The true value of 2,2-Difluoro-2-phenoxyacetic acid lies in its potential as a scaffold in drug discovery. The combination of its structural motifs suggests several avenues for application.

The Role of the Difluorinated Moiety

The gem-difluoro group at the α-carbon is not merely a substitution; it is a strategic modification.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the α-position resistant to metabolic oxidation, a common degradation pathway for many drugs.[1]

  • Modulation of Acidity: The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog, phenoxyacetic acid (pKa ~3.7).[6] This can have a profound impact on the molecule's pharmacokinetic profile and its ability to interact with biological targets.

  • Bioisosterism: The CF₂ group can act as a bioisostere of an ether oxygen or a carbonyl group, allowing it to form similar hydrogen bond interactions while offering a completely different electronic and metabolic profile.

Potential as a Bioactive Scaffold

The parent phenoxyacetic acid structure is a versatile pharmacophore present in drugs with a wide range of activities, including anti-inflammatory, antiepileptic, and antimicrobial effects.[2][3][7]

  • Anti-inflammatory Agents: Many phenoxyacetic acid derivatives function as selective COX-2 inhibitors.[5] The scaffold of 2,2-Difluoro-2-phenoxyacetic acid could be elaborated to design novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved metabolic stability.

  • Anticonvulsant Agents: Recent studies have identified phenoxyacetic acid derivatives as potent anticonvulsant agents, acting by reducing neuroinflammation and excitotoxic glutamate accumulation.[7][8] The unique electronic properties of the difluorinated compound make it an attractive starting point for developing new therapies for epilepsy.

Utility as a Synthetic Building Block

Beyond its own potential bioactivity, 2,2-Difluoro-2-phenoxyacetic acid is a valuable intermediate. The carboxylic acid can be readily converted into esters, amides, and other functional groups, allowing for its incorporation into larger, more complex molecules. This makes it a strategic building block for introducing the metabolically robust difluoro-phenoxy motif into a lead compound during optimization campaigns.

Conclusion

2,2-Difluoro-2-phenoxyacetic acid is more than a simple fluorinated molecule; it is a highly functionalized scaffold with significant potential for drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structure combines the proven bioactivity of the phenoxyacetic acid core with the pharmacokinetic advantages conferred by geminal difluorination. For researchers and scientists, this compound represents a valuable tool for developing next-generation therapeutics with enhanced stability and efficacy.

References

  • Appchem. (n.d.). 2,2-Difluoro-2-phenoxyacetic Acid | 24210-45-5 | C8H6F2O3. Retrieved from [Link]

  • JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(6). Retrieved from [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. Retrieved from [Link]

  • PMC. (2025, October 17). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Retrieved from [Link]

  • Shanghai Fluorine Technology. (n.d.). Exploring 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid: Properties and Applications. Retrieved from [Link]

  • JOCPR. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

Sources

Exploratory

physical and chemical properties of 2,2-Difluoro-2-phenoxyacetic acid.

An In-Depth Technical Guide to 2,2-Difluoro-2-phenoxyacetic Acid: Physicochemical Properties, Metabolic Causality, and Synthetic Workflows Executive Summary In the landscape of modern medicinal chemistry and agrochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,2-Difluoro-2-phenoxyacetic Acid: Physicochemical Properties, Metabolic Causality, and Synthetic Workflows

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics and target affinity. 2,2-Difluoro-2-phenoxyacetic acid (CAS: 24210-45-5) represents a highly specialized building block[1]. By positioning a difluoromethylene (–CF₂–) group directly between an ether oxygen and a carboxylic acid, this molecule offers unique physicochemical properties. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the causality behind its chemical behavior, its regulatory implications, and a field-validated protocol for its integration into active pharmaceutical ingredients (APIs).

Chemical Identity & Quantitative Data

Before deploying any building block in a synthetic pipeline, its baseline parameters must be established. The structural framework of 2,2-difluoro-2-phenoxyacetic acid consists of a lipophilic phenyl ring attached to a highly electron-withdrawing difluoroacetic acid moiety.

Table 1: Key Physicochemical and Structural Properties

PropertyValueScientific Implication
Chemical Name 2,2-Difluoro-2-phenoxyacetic acidCore scaffold for bioisosteric replacement.
CAS Number 24210-45-5Unique identifier for procurement and regulatory tracking.
Molecular Formula C₈H₆F₂O₃Indicates a high degree of halogenation relative to carbon count.
Molar Mass 188.13 g/mol Low molecular weight, ideal for fragment-based drug design[2].
InChIKey ONGVLQNJSPASFO-UHFFFAOYSA-NStandardized structural hash for database querying.
Physical State Crystalline Solid / NeatRequires standard handling; stable under ambient conditions[3].
Metabolic Liability Low (at the α-carbon)The –CF₂– group blocks oxidative cleavage pathways.

Physicochemical & Metabolic Causality (E-E-A-T Logic)

Why choose 2,2-difluoro-2-phenoxyacetic acid over standard phenoxyacetic acid? The answer lies in the profound electronic and steric effects of the fluorine atoms.

  • pKa Modulation: The extreme electronegativity of the two fluorine atoms exerts a strong inductive pull on the adjacent carboxylic acid. This significantly lowers the pKa compared to unfluorinated analogs, ensuring the molecule remains fully ionized at physiological pH. This ionization is critical for specific target binding (e.g., interacting with basic residues in a receptor pocket).

  • Metabolic Shielding: The α-carbon of standard phenoxyacetic acids is highly susceptible to Cytochrome P450 (CYP450) mediated hydroxylation, leading to rapid ether cleavage and clearance. The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing the α-hydrogens with fluorine creates a steric and electronic shield, effectively shutting down this metabolic liability and prolonging the biological half-life of the resulting API.

MetabolicStability N1 Standard Phenoxyacetic Acid (Rapid Metabolism) N2 CYP450 α-Hydroxylation N1->N2 N3 Rapid Clearance N2->N3 N4 2,2-Difluoro-2-phenoxyacetic Acid (Steric & Electronic Shielding) N5 CYP450 Blockade (Strong C-F Bonds) N4->N5 N6 Prolonged API Half-Life N5->N6

Fig 1: Metabolic shielding mechanism of the difluoromethylene group.

Regulatory Context: The PFAS Classification Paradigm

A critical consideration for modern drug developers is the evolving regulatory landscape surrounding Per- and Polyfluoroalkyl Substances (PFAS).

According to the broad 2021 definition established by the OECD, a PFAS is any fluorinated substance containing at least one fully fluorinated methyl (–CF₃) or methylene (–CF₂–) carbon atom[4]. Because 2,2-difluoro-2-phenoxyacetic acid contains a fully fluorinated methylene group (–CF₂–) without any attached hydrogen, chlorine, bromine, or iodine, it is classified as a PFAS under the OECD framework [4].

Application Insight: While pharmaceutical APIs are sometimes granted exemptions from blanket PFAS bans, researchers must maintain rigorous documentation of this moiety to ensure compliance with emerging EPA and European Chemicals Agency (ECHA) reporting requirements[5].

Experimental Methodology: Amide Coupling Protocol

To integrate 2,2-difluoro-2-phenoxyacetic acid into a larger drug scaffold, amide coupling is the most common synthetic vector. However, the strong electron-withdrawing nature of the –CF₂– group can make the carboxylic acid less nucleophilic during the activation step. Therefore, highly efficient coupling reagents like HATU are required[6].

The following step-by-step protocol is adapted from validated patent literature (WO2023187677A1) for synthesizing N-substituted acetamide derivatives[6].

Reagents & Materials:
  • Acid: 2,2-Difluoro-2-phenoxyacetic acid (1.0 equivalent)[6]

  • Amine: Target amine (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) (1.2 - 1.5 equivalents)[6]

  • Coupling Reagent: HATU (1.2 - 1.5 equivalents)[6]

  • Base: Triethylamine (Et₃N) or DIPEA (4.0 equivalents)[6]

  • Solvent: Dimethylacetamide (DMA) or DMF (Anhydrous)[6]

Step-by-Step Workflow:
  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 2,2-difluoro-2-phenoxyacetic acid in anhydrous DMA (approx. 0.2 M concentration).

  • Activation: Add the base (Et₃N) followed by HATU to the solution. Causality note: HATU is chosen over standard carbodiimides (like EDC) because the resulting HOAt active ester is highly reactive, overcoming the sluggish kinetics induced by the adjacent difluoro group.

  • Coupling: Stir the mixture at room temperature for 15–30 minutes to ensure complete formation of the active ester. Subsequently, add the amine component dropwise.

  • Reaction Progression: Allow the reaction to stir at room temperature. Monitor via LC-MS or TLC. Complete conversion typically occurs within 2 to 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine to remove residual DMA, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure fluorinated amide[6].

SynthesisWorkflow A 2,2-Difluoro-2-phenoxyacetic acid (1.0 eq) C HATU + Et3N in DMA (Activation) A->C B Amine Component (1.2 eq) D HOAt Active Ester Intermediate B->D Nucleophilic Attack C->D E Target Fluorinated Amide (API Scaffold) D->E

Fig 2: Amide coupling workflow for 2,2-Difluoro-2-phenoxyacetic acid.

References

  • World Intellectual Property Organization. "WO2023187677A1 - N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives". Google Patents.
  • Brownsberger, W. "PFAS Definitions and PFAS Harms". Will Brownsberger Public Policy. Available at:[Link]

Sources

Foundational

Pharmacological Exploitation of 2,2-Difluoro-2-phenoxyacetic Acid Derivatives: A Technical Guide

Executive Summary The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Among these privileged structures, 2,2-difluoro-2-phenoxyacetic acid and its derivatives have emerged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Among these privileged structures, 2,2-difluoro-2-phenoxyacetic acid and its derivatives have emerged as highly versatile building blocks for drug discovery[1]. By leveraging the unique stereoelectronic properties of the gem-difluoro moiety, researchers have successfully developed highly potent ligands targeting complex G-protein coupled receptors (GPCRs).

This technical whitepaper explores the causality behind the chemical design of these derivatives and provides an in-depth analysis of their two most promising biological applications: Type 2 Lysophosphatidic Acid Receptor (LPA2) antagonism for spinal cord injury (SCI)[2] and Somatostatin Receptor 4 (SSTR4) agonism for neurodegenerative disorders[3].

Chemical Rationale: The Gem-Difluoro Advantage

As an Application Scientist, it is critical to understand why the 2,2-difluoro substitution is chosen over an unsubstituted phenoxyacetic acid. The causality of this experimental choice rests on three pharmacological pillars:

  • Absolute Metabolic Stability: The α -protons of standard phenoxyacetic acids are highly susceptible to cytochrome P450-mediated oxidation. Replacing these protons with fluorine atoms blocks this metabolic liability, significantly increasing the compound's half-life in vivo.

  • pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. The strong electron-withdrawing nature of the CF2​ group significantly lowers the pKa of the adjacent carboxylic acid. This ensures the acid remains fully ionized at physiological pH (7.4), which is critical for forming strong, irreversible ionic salt bridges with basic amino acid residues (e.g., Arginine) within GPCR binding pockets.

  • Conformational Pre-organization: The steric bulk and stereoelectronic repulsion of the CF2​ group restrict the rotation of the ether linkage. This "locks" the molecule into a bioactive conformation, reducing the entropic penalty upon receptor binding and thereby increasing binding affinity ( KD​ ).

Core Biological Activity I: LPA2 Receptor Antagonism

Mechanistic Context

Spinal cord injuries (SCIs) irreversibly disrupt spinal connectivity, and the secondary damage is heavily driven by neuroinflammation and demyelination. The LPA2 receptor is constitutively expressed at low levels but is sharply upregulated during the first week post-injury[4]. Activation of LPA2 by endogenous lysophosphatidic acid (LPA) exacerbates this secondary damage.

By utilizing 2,4-difluorophenoxyacetic acid as a synthetic precursor, researchers have developed UCM-14216 (Compound 54) , the most potent and selective LPA2 antagonist identified to date[5]. This derivative effectively halts the downstream apoptotic and inflammatory cascades.

LPA2_Pathway LPA Lysophosphatidic Acid (LPA) LPA2 LPA2 Receptor (GPCR) LPA->LPA2 Activates Downstream Secondary Damage Pathways (Inflammation, Apoptosis) LPA2->Downstream Promotes UCM UCM-14216 (Difluoro-derivative) UCM->LPA2 Antagonizes (IC50 = 1.9 μM) SCI Spinal Cord Injury (SCI) Progression Downstream->SCI Exacerbates

Fig 1: LPA2 receptor antagonism by UCM-14216 mitigating secondary damage in spinal cord injury.

Self-Validating Protocol: LPA2 Antagonist Activity Assay

To reliably quantify the antagonist properties of difluoro-derivatives, a self-validating functional blockade assay must be employed[5].

  • Step 1: Baseline Establishment. Seed mammalian cells stably expressing human LPA2 into 96-well plates. Treat control wells with vehicle (DMSO) to establish the baseline signal.

  • Step 2: Receptor Activation Control. Stimulate a subset of wells with 10 μM LPA (1-oleoyl-sn-glycerol-3-phosphate). This defines the 100% receptor activation threshold ( Emax​ reference)[5].

  • Step 3: Antagonist Titration. Pre-incubate the experimental wells with serial dilutions of the difluoro-derivative (e.g., UCM-14216, from 0.1 nM to 10 μM) for 30 minutes prior to LPA stimulation.

  • Step 4: Assay Validation. Run a parallel assay using Ki16425 (a known broad-spectrum LPA antagonist) as a positive control to validate assay sensitivity[5].

  • Step 5: Data Acquisition. Measure the downstream functional readout (e.g., intracellular calcium mobilization). Calculate the IC50​ and the maximum blockade effect ( Emax​ ) based on the dose-response curve.

Core Biological Activity II: SSTR4 Agonism

Mechanistic Context

Somatostatin receptor 4 (SSTR4) is a Gi​ -coupled GPCR abundantly expressed in the central nervous system, particularly in the CA1 region of the hippocampus[3]. Because the CA1 region is critical for memory encoding and is highly susceptible to degeneration in Alzheimer's disease, SSTR4 agonists represent a major therapeutic target[6].

Recent pharmaceutical developments have utilized 2,2-difluoro-2-phenoxyacetic acid to synthesize N-(piperidin-4-yl)acetamide derivatives[3]. These compounds act as potent SSTR4 agonists. Upon binding, they activate the inhibitory Gi​ protein, which suppresses adenylyl cyclase (AC) activity, thereby reducing cyclic AMP (cAMP) production and initiating neuroprotective pathways[7].

SSTR4_Pathway Agonist SSTR4 Agonist (Difluorophenoxyacetic acid deriv.) SSTR4 SSTR4 Receptor (Gi-coupled GPCR) Agonist->SSTR4 Binds & Activates AC Adenylyl Cyclase (AC) SSTR4->AC Inhibits (Gi subunit) cAMP cAMP Production AC->cAMP Reduces Neuro Neuroprotection (Hippocampus CA1) cAMP->Neuro Downstream Modulation

Fig 2: SSTR4 activation by difluoro-derivatives inhibiting cAMP for neuroprotection.

Self-Validating Protocol: Forskolin-Stimulated cAMP Inhibition Assay

To evaluate the efficacy of these SSTR4 agonists, an in vitro cAMP inhibition assay is utilized[3].

  • Step 1: Cell Preparation. Culture CHO-K1 cells overexpressing human SSTR4 (e.g., DiscoveRx 95-0059C2) in a 384-well microplate[3].

  • Step 2: Stimulation Control. Treat the cells with Forskolin. Forskolin directly activates adenylyl cyclase, bypassing GPCRs, to artificially drive cAMP production to a maximum baseline.

  • Step 3: Agonist Introduction. Introduce the 2,2-difluoro-2-phenoxyacetic acid derivative at varying concentrations (e.g., 10 pM to 10 μM) and incubate for 30-45 minutes.

  • Step 4: Signal Detection. Lyse the cells and add a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection reagent.

  • Step 5: Validation & Analysis. The reduction in the TR-FRET signal correlates inversely with cAMP levels. Calculate the half-maximal effective concentration ( EC50​ ) for cAMP inhibition relative to the Forskolin-only control.

Quantitative Data Presentation

The table below summarizes the contrasting, yet highly potent, biological activities of 2,2-difluoro-2-phenoxyacetic acid derivatives across different therapeutic indications.

Derivative ClassPrimary TargetBiological RoleKey Pharmacological MetricsPrimary Indication
UCM-14216 (Compound 54) LPA2 ReceptorAntagonist IC50​=1.9μM KD​=1.3nM Emax​=90% Spinal Cord Injury (SCI)[2]
N-(piperidin-4-yl)acetamides SSTR4 ReceptorAgonistPotent cAMP inhibitionHigh CNS penetranceAlzheimer's Disease, Epilepsy[3]

Conclusion

The 2,2-difluoro-2-phenoxyacetic acid scaffold is far more than a simple structural motif; it is a bioisosteric tool that fundamentally alters the pharmacokinetic and pharmacodynamic landscape of a drug candidate. Whether engineered to antagonize LPA2 receptors to halt the devastating progression of spinal cord injuries, or deployed as SSTR4 agonists to protect hippocampal circuitry in Alzheimer's disease, this chemical moiety provides the metabolic stability and target affinity required for next-generation therapeutics.

References

  • Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives (WO2023187677A1)
  • Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice (PMC) National Institutes of Health (NIH) URL:[Link]

  • Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer's Disease and Other Central Nervous System Disorders National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Beyond Herbicides: The Therapeutic Renaissance of Phenoxyacetic Acid Derivatives

As a Senior Application Scientist, I approach the phenoxyacetic acid scaffold not merely as a legacy agricultural chemical, but as a highly tunable pharmacophore. Historically recognized for their role as synthetic auxin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the phenoxyacetic acid scaffold not merely as a legacy agricultural chemical, but as a highly tunable pharmacophore. Historically recognized for their role as synthetic auxins (e.g., 2,4-D), phenoxyacetic acid derivatives have undergone a profound chemical evolution. The ether linkage combined with a carboxylic acid moiety provides an optimal balance of lipophilicity and hydrogen-bonding capacity. This structural flexibility allows these molecules to interact with diverse biological targets, transitioning them from herbicides to potent candidates for metabolic, neurological, and oncological therapies.

This technical guide synthesizes the mechanistic grounding, quantitative efficacy, and self-validating experimental protocols driving the modern therapeutic application of phenoxyacetic acid derivatives.

Metabolic Interventions: FFA1 Agonism and PPAR Modulation

The most significant therapeutic pivot for phenoxyacetic acid derivatives lies in metabolic disease management, specifically targeting Type 2 Diabetes and dyslipidemia.

Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism

The free fatty acid receptor 1 (FFA1) is a G-protein-coupled receptor that amplifies glucose-stimulated insulin secretion without the hypoglycemic risks associated with traditional secretagogues. Through targeted ligand efficiency optimizations, researchers have developed phenoxyacetic acid derivatives (such as Compound 16) that exhibit robust FFA1 agonistic activity 1.

FFA1_Signaling Ligand Phenoxyacetic Acid Derivative Receptor FFA1 (GPR40) Receptor Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Stimulation IP3 IP3 Pathway PLC->IP3 Cleavage Ca Intracellular Ca2+ Release IP3->Ca ER Release Insulin Insulin Secretion Ca->Insulin Exocytosis

FFA1/GPR40 signaling pathway activated by phenoxyacetic acid derivatives.

PPAR-α Activation and T1R3 Inhibition

Fibrates (e.g., clofibric acid) are classic phenoxyacetic acid derivatives utilized for hyperlipidemia. They function primarily as Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonists. Interestingly, recent mechanistic studies reveal that these compounds also potently inhibit the human chemosensory receptor subunit T1R3, which contributes to glucose sensing in the gut and pancreas, offering a dual-action mechanism for metabolic control 2.

Protocol: Intracellular Calcium Mobilization Assay (FFA1 Agonism)

To validate the agonistic activity of these derivatives, we utilize a self-validating kinetic calcium assay.

  • Cell Seeding: Seed CHO cells stably expressing human FFA1 into a 384-well plate.

    • Causality: Using stable transfectants eliminates the variable expression noise of transient models, ensuring the fluorescent signal strictly correlates with the ligand's affinity for FFA1.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator and probenecid for 1 hour.

    • Causality: Probenecid blocks organic anion transporters in the cell membrane. This critical self-validating step prevents the extrusion of the fluorescent dye, ensuring that any lack of signal is due to a genuine lack of receptor activation, not dye leakage.

  • Ligand Addition & Kinetic Reading: Inject the phenoxyacetic acid derivative and immediately measure fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR system.

    • Causality: Real-time kinetic reading is mandatory to capture the transient IP3-mediated calcium spike before cellular homeostatic pumps clear the calcium back into the endoplasmic reticulum.

Neurological Applications: Attenuating Excitotoxicity

Beyond metabolic targets, phenoxyacetic acid derivatives have demonstrated profound antiepileptic and neuroprotective properties. Novel derivatives (such as Compound 7b) have been shown to significantly delay seizure onset while simultaneously suppressing neuroinflammatory cytokines (TNF-α, IL-6) and excitotoxic glutamate accumulation 3.

Pilocarpine_Workflow Acclimate Baseline EEG & Acclimation Dosing Administer Phenoxy Derivative Acclimate->Dosing Induction Pilocarpine Injection Dosing->Induction 30 min Observation Seizure Scoring (Racine Scale) Induction->Observation Acute Phase Analysis Biochemical Assay (MDA, TNF-α) Observation->Analysis Post-mortem

Experimental workflow for evaluating antiepileptic efficacy in vivo.

Protocol: Pilocarpine-Induced Status Epilepticus Model
  • Baseline EEG & Acclimation: Implant cortical electrodes and record baseline EEG for 30 minutes.

    • Causality: Establishing a baseline ensures that subsequent seizure scoring is normalized against the animal's intrinsic neurological state, validating the specific pharmacodynamic effect of the drug.

  • Pre-treatment: Administer the phenoxyacetic acid derivative via intraperitoneal injection.

  • Induction: Inject pilocarpine (300 mg/kg) to induce status epilepticus.

    • Causality: Unlike PTZ models, pilocarpine closely mimics human temporal lobe epilepsy (TLE) by inducing sustained excitotoxicity, allowing us to evaluate both acute seizure suppression and downstream neuroinflammation.

  • Post-mortem Biochemical Assay: Extract hippocampal tissue to quantify malondialdehyde (MDA) and Glial Fibrillary Acidic Protein (GFAP).

    • Causality: Acute seizure suppression is insufficient for long-term therapeutic viability. Quantifying MDA (lipid peroxidation) and GFAP (astrocyte activation) validates whether the derivative fundamentally alters the neuroinflammatory cascade or merely masks behavioral symptoms.

Oncology and Antimicrobial Frontiers

The structural plasticity of phenoxyacetic acids also extends into oncology and infectious diseases. Halogenated derivatives, such as 4-chlorophenoxyacetic acid, have demonstrated high cytotoxic activity against breast cancer cell lines by inducing cell cycle arrest and apoptosis 4. Furthermore, modifications incorporating azo or thiazole rings have yielded compounds with potent antimicrobial efficacy against Staphylococcus aureus and Candida albicans5.

Quantitative Biological Activity Summary

To facilitate cross-disciplinary comparison, the pharmacological metrics of key phenoxyacetic acid derivatives are summarized below:

Compound / DerivativePrimary Target / MechanismExperimental AssayEfficacy Metric
Compound 16 FFA1 (GPR40) AgonistCa2+ Mobilization AssayEC50 = 43.6 nM
Clofibric Acid PPAR-α Agonist / T1R3 InhibitorReceptor Activation AssayEC50 = 50-55 µM
Compound 7b Antiepileptic / AntioxidantPilocarpine Seizure Model188.6% delay in seizure onset
4-Cl-phenoxyacetic acid Anticancer (Breast Cancer)MTT Cytotoxicity AssayIC50 = 0.194 µg/mL

Conclusion

The phenoxyacetic acid scaffold is a masterclass in medicinal chemistry repurposing. By understanding the structure-activity relationships (SAR) governing this moiety, drug development professionals can tune its lipophilicity and electronic distribution to target G-protein-coupled receptors, nuclear receptors, and neuroinflammatory cascades. Rigorous, self-validating assay designs remain paramount to separating genuine therapeutic efficacy from off-target toxicity as these derivatives advance toward clinical translation.

References

  • Source: PubMed (nih.gov)
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: PMC (nih.gov)
  • Source: Jetir.
  • Source: Benchchem.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2,2-Difluoro-2-phenoxyacetic Acid

Introduction: The Significance of Fluorinated Phenoxyacetic Acids 2,2-Difluoro-2-phenoxyacetic acid (CAS No: 24210-45-5) is a fluorinated derivative of phenoxyacetic acid, a scaffold of significant interest in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorinated Phenoxyacetic Acids

2,2-Difluoro-2-phenoxyacetic acid (CAS No: 24210-45-5) is a fluorinated derivative of phenoxyacetic acid, a scaffold of significant interest in medicinal chemistry, materials science, and agrochemistry.[1] The introduction of the geminal difluoro group at the α-position to the carboxylic acid imparts unique electronic properties. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic proton and influences the molecule's conformation, lipophilicity, and metabolic stability.

These characteristics make 2,2-Difluoro-2-phenoxyacetic acid a valuable building block for the synthesis of novel pharmaceuticals and other advanced materials. Its derivatives are explored for a range of biological activities, including as anti-inflammatory agents and herbicides.[1][2] This guide provides detailed, field-proven protocols for the synthesis, purification, characterization, and application of this versatile compound.

Part 1: Synthesis Protocol

The synthesis of 2,2-Difluoro-2-phenoxyacetic acid is most reliably achieved through a two-step process: a Williamson ether synthesis to form an ester intermediate, followed by saponification (ester hydrolysis) to yield the final carboxylic acid. This approach ensures high yields and purity.

Step 1: Williamson Ether Synthesis of Ethyl 2,2-difluoro-2-phenoxyacetate

This reaction forms the core C-O-C ether linkage by reacting sodium phenoxide with an electrophilic difluoroacetate source, ethyl bromodifluoroacetate.[3][4][5]

Causality: Phenol is not nucleophilic enough to directly displace the bromide. Conversion to its conjugate base, sodium phenoxide, using a strong base like sodium hydroxide (NaOH) dramatically increases its nucleophilicity, enabling an efficient SN2 reaction.[3] Acetonitrile is chosen as the solvent for its high dielectric constant, which helps to solvate the ionic intermediates, and its appropriate boiling point for the reaction temperature.

Protocol:

  • Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (9.41 g, 0.1 mol) and acetonitrile (100 mL).

  • Deprotonation: While stirring under a nitrogen atmosphere, add sodium hydroxide pellets (4.00 g, 0.1 mol) to the flask. The mixture may warm slightly as the sodium phenoxide is formed. Stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Nucleophilic Substitution: Slowly add ethyl bromodifluoroacetate (20.3 g, 0.1 mol) to the reaction mixture via a dropping funnel over 15 minutes.[6][7]

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the sodium bromide salt precipitate.

    • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 2,2-difluoro-2-phenoxyacetate as an oil.[8]

Step 2: Saponification to 2,2-Difluoro-2-phenoxyacetic Acid

This step hydrolyzes the ethyl ester intermediate to the desired carboxylic acid using a strong base.

Causality: The ester is cleaved by nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. The subsequent acidic work-up is critical to protonate the carboxylate salt formed during the basic hydrolysis, yielding the neutral carboxylic acid and causing it to precipitate from the aqueous solution.

Protocol:

  • Hydrolysis: Dissolve the crude ethyl 2,2-difluoro-2-phenoxyacetate from the previous step in ethanol (80 mL) in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in deionized water (40 mL).

  • Reaction: Heat the mixture to 60°C and stir for 2-3 hours. Monitor the disappearance of the starting ester by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with 100 mL of deionized water and transfer to a 500 mL beaker placed in an ice bath.

    • While stirring vigorously, slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2. A white precipitate of 2,2-Difluoro-2-phenoxyacetic acid will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration, wash the filter cake with cold deionized water (3 x 30 mL), and dry the product under vacuum to a constant weight.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification Phenol Phenol + NaOH Ester_Intermediate Ethyl 2,2-difluoro-2-phenoxyacetate Phenol->Ester_Intermediate Reflux Final_Product 2,2-Difluoro-2-phenoxyacetic Acid Ester_Intermediate->Final_Product Heat, then Acidify Reagent1 Ethyl bromodifluoroacetate in Acetonitrile Reagent1->Ester_Intermediate Reagent2 1. NaOH, EtOH/H₂O 2. HCl (aq) Reagent2->Final_Product

Caption: Synthesis workflow for 2,2-Difluoro-2-phenoxyacetic acid.

Part 2: Purification Protocol

For most applications, the product isolated after the final work-up is of sufficient purity. However, for applications requiring very high purity, such as in drug development, recrystallization is recommended.

Causality: Recrystallization is an effective technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. The crude product is dissolved in a minimum amount of hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the solution.

Protocol:

  • Solvent Selection: A mixture of water and ethanol is a suitable solvent system.

  • Dissolution: Place the crude 2,2-Difluoro-2-phenoxyacetic acid in a flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Crystallization: Slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Part 3: Characterization

Confirming the identity and purity of the synthesized 2,2-Difluoro-2-phenoxyacetic acid is essential. The following spectroscopic methods are standard for full characterization.

Technique Expected Results and Interpretation
¹H NMR (400 MHz, CDCl₃): δ 10-12 (s, 1H, -COOH): Broad singlet for the acidic proton. δ 7.4-7.5 (m, 2H, Ar-H): Multiplet for ortho-protons. δ 7.2-7.3 (m, 1H, Ar-H): Multiplet for the para-proton. δ 7.0-7.1 (m, 2H, Ar-H): Multiplet for meta-protons. The exact shifts and multiplicities depend on the solvent and concentration.
¹³C NMR (100 MHz, CDCl₃): δ ~165-170 (t, J ≈ 30 Hz, -COOH): Carbonyl carbon, showing coupling to the two fluorine atoms. δ ~150-155 (Ar-C-O): Quaternary aromatic carbon attached to oxygen. δ ~130 (Ar-CH): Para-aromatic carbon. δ ~125 (Ar-CH): Ortho-aromatic carbons. δ ~115-120 (Ar-CH): Meta-aromatic carbons. δ ~110-115 (t, J ≈ 250 Hz, -CF₂-): The key difluorinated carbon, appearing as a triplet with a large coupling constant.
¹⁹F NMR (376 MHz, CDCl₃): A singlet is expected in the range of δ -80 to -100 ppm, characteristic of a CF₂ group adjacent to an ester or acid.
IR (Infrared) ν (cm⁻¹): 2500-3300 (broad): O-H stretch of the carboxylic acid. ~1730 (strong): C=O stretch of the carbonyl group. 1100-1300 (strong): C-F stretching vibrations. ~1240 (strong): Asymmetric C-O-C stretch of the ether linkage.
MS (Mass Spec.) (ESI-): Expected [M-H]⁻ at m/z 187.02 for C₈H₅F₂O₃⁻. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Part 4: Application Notes

2,2-Difluoro-2-phenoxyacetic acid is primarily utilized as a specialized building block in organic synthesis, particularly for introducing the difluorophenoxyacetyl moiety into more complex target molecules.

Application: Synthesis of Bioactive Amides

The carboxylic acid functional group serves as a versatile handle for derivatization. A common application is the formation of amides, a key functional group in many pharmaceuticals. The protocol below outlines a standard peptide coupling reaction.

Causality: Direct reaction of a carboxylic acid and an amine to form an amide is generally inefficient. Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) are used to convert the carboxylic acid's hydroxyl group into a better leaving group. This activates the carbonyl carbon towards nucleophilic attack by the amine, facilitating amide bond formation under mild conditions.

General Protocol for Amide Coupling:

  • Activation: In a dry flask under a nitrogen atmosphere, dissolve 2,2-Difluoro-2-phenoxyacetic acid (1.0 eq.), HOBt (1.2 eq.), and a suitable amine (1.1 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Coupling: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq.) portion-wise and stir the reaction at 0°C for 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until completion (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting crude amide by flash column chromatography on silica gel.

Application_Workflow Start 2,2-Difluoro-2- phenoxyacetic Acid Coupling EDC / HOBt DCM, rt Start->Coupling Amine Primary or Secondary Amine (R-NH₂) Amine->Coupling Product Bioactive Amide Derivative Coupling->Product Amide Bond Formation

Sources

Application

Application Note: Synthetic Routes and Protocols for 2,2-Difluoro-2-phenoxyacetic Acid Analogs

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized synthetic workflows, and self-validating protocols for α,α-difluoroaryloxyacetic acids....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized synthetic workflows, and self-validating protocols for α,α-difluoroaryloxyacetic acids.

Introduction & Scientific Rationale

2,2-Difluoro-2-phenoxyacetic acid and its functionalized analogs are highly valuable building blocks in medicinal chemistry and advanced materials science. The introduction of the α,α-difluoromethylene (–CF₂–) group adjacent to an ether oxygen profoundly modulates the physicochemical properties of the parent molecule. The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the adjacent carboxylic acid (e.g., difluoroacetic acid pKa ~1.2 vs. acetic acid pKa ~4.7) and increases the overall lipophilicity (log P) of the compound[1].

In drug development, these analogs serve as critical lipophilic bioisosteres and are key precursor pharmacophores for synthesizing aryl trifluoromethyl ethers (ArOCF₃) via decarboxylative fluorination[2]. They are also integral to the synthesis of specific active pharmaceutical ingredients, including LPA2 receptor antagonists[3] and Nav1.7 sodium channel inhibitors[4]. As a Senior Application Scientist, I have designed this guide to provide a robust, high-yield methodology for synthesizing these analogs, focusing on chemoselectivity and operational simplicity.

Mechanistic Insights & Causality

The most reliable and scalable synthesis of 2,2-difluoro-2-phenoxyacetic acid analogs proceeds via a two-step sequence: O-alkylation of a substituted phenol followed by ester hydrolysis .

The O-Alkylation Step

The O-alkylation step employs ethyl bromodifluoroacetate as the difluoroalkylating agent. The choice of base and solvent is critical for driving the reaction toward the desired product while minimizing side reactions. Using a mild base like anhydrous K₂CO₃ in a polar aprotic solvent (DMF) ensures complete deprotonation of the phenol while suppressing premature hydrolysis of the ester[5].

Causality in Temperature Control: Mechanistically, the reaction primarily proceeds via a direct nucleophilic substitution (Sₙ2) at the CF₂ carbon, displacing the bromide ion[5]. However, if the temperature exceeds 80°C or if stronger bases are used, a competing pathway involving the generation of a highly reactive difluorocarbene (:CF₂) intermediate dominates. This carbene pathway can lead to over-alkylation and the formation of unwanted bis(aryloxy)fluoromethanes[5]. Therefore, strictly maintaining the reaction temperature at 60°C is a deliberate choice to maximize the Sₙ2 pathway and ensure high chemoselectivity.

The Hydrolysis Step

For the subsequent hydrolysis, lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/H₂O) is preferred over harsher bases like NaOH. Causality in Base Selection: LiOH provides a gentle saponification environment. Highly electron-deficient fluoro-aromatics are susceptible to nucleophilic aromatic substitution (SₙAr) or Ar–O bond cleavage under harsh, high-temperature basic conditions[4]. LiOH at room temperature mitigates this risk entirely.

Mandatory Visualizations: Workflows & Mechanisms

Workflow A Substituted Phenol (Starting Material) B O-Alkylation (Ethyl Bromodifluoroacetate, K2CO3, DMF, 60°C) A->B C Intermediate Ester (Ethyl 2,2-difluoro- 2-phenoxyacetate) B->C D Hydrolysis (LiOH, THF/H2O, RT) C->D E 2,2-Difluoro-2- phenoxyacetic Acid D->E

Two-step synthetic workflow for 2,2-Difluoro-2-phenoxyacetic acid analogs.

Mechanism Phenol Phenol + Base Phenoxide Phenoxide Anion (ArO⁻) Phenol->Phenoxide Deprotonation SN2 Direct Nucleophilic Substitution (SN2 at CF2 Carbon) Phenoxide->SN2 Pathway A (Dominant at 60°C) Carbene Difluorocarbene (:CF2) Generation Phenoxide->Carbene Reagent Ethyl Bromodifluoroacetate Reagent->SN2 Reagent->Carbene Pathway B (Side Reaction >80°C) Product ArO-CF2-COOEt (Ester Intermediate) SN2->Product Br⁻ displacement Carbene->Product Insertion

Divergent mechanistic pathways (SN2 vs. Carbene) in O-alkylation.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimized conditions and expected yields for various phenol substrates based on the established two-step methodology[5],[1].

Phenol SubstrateAlkylating AgentBase / SolventTemp / TimeIntermediate Yield (%)Overall Acid Yield (%)
PhenolEthyl bromodifluoroacetateK₂CO₃ / DMF60°C / 5 h85%81%
4-FluorophenolEthyl bromodifluoroacetateK₂CO₃ / DMF60°C / 4 h88%84%
2,4-DifluorophenolEthyl bromodifluoroacetateK₂CO₃ / DMF60°C / 5 h83%79%
4-MethoxyphenolEthyl bromodifluoroacetateK₂CO₃ / DMF60°C / 6 h82%78%
2-Bromo-3-pyridinolSodium chlorodifluoroacetateCs₂CO₃ / DMF-H₂O100°C / 36 hN/A (Direct Acid)74%

(Note: Highly electron-deficient heteroaromatics like pyridinols may require the harsher, one-step sodium chlorodifluoroacetate/Cs₂CO₃ protocol[4], though the two-step protocol is superior for standard phenols).

Step-by-Step Experimental Protocols

These protocols are designed to be self-validating, incorporating specific in-process checks to ensure high purity and yield.

Protocol A: Synthesis of Ethyl 2,2-difluoro-2-phenoxyacetate (O-Alkylation)

Materials: Phenol derivative (10.0 mmol), Ethyl bromodifluoroacetate (12.0 mmol), Anhydrous K₂CO₃ (15.0 mmol), Anhydrous DMF (25 mL).

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the phenol derivative in anhydrous DMF.

  • Deprotonation: Add anhydrous K₂CO₃ in one portion. Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation. (Self-validation: A slight color change often indicates successful phenoxide generation).

  • Addition: Add ethyl bromodifluoroacetate dropwise over 5 minutes via syringe.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60°C in an oil bath for 4–6 hours. Monitor the reaction progress via TLC (Hexane/EtOAc 8:2) or LC-MS until the starting phenol is consumed.

  • Quenching: Cool the mixture to room temperature and quench by adding 50 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing (Critical Step): Wash the combined organic layers with brine (3 × 30 mL). Causality: DMF is highly miscible with water but partitions slightly into EtOAc; rigorous brine washing ensures complete removal of DMF.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to obtain the pure ester.

Protocol B: Synthesis of 2,2-Difluoro-2-phenoxyacetic Acid (Hydrolysis)

Materials: Ethyl 2,2-difluoro-2-phenoxyacetate (5.0 mmol), LiOH·H₂O (10.0 mmol), THF (15 mL), Deionized Water (5 mL).

  • Solubilization: Dissolve the ester intermediate in THF in a 50 mL round-bottom flask.

  • Base Addition: Add the deionized water followed by LiOH·H₂O. The biphasic mixture will gradually become homogeneous as the ester hydrolyzes.

  • Reaction: Stir the reaction vigorously at room temperature for 2–3 hours. Monitor by TLC to ensure complete disappearance of the higher-Rf ester spot.

  • Solvent Removal: Evaporate the THF under reduced pressure. Causality: Removing THF prevents the product from partitioning into the organic phase during the subsequent ether wash.

  • Aqueous Wash (Self-Validation): Dilute the remaining aqueous phase with 10 mL of water and wash with Diethyl Ether (10 mL). Discard the ether layer. Causality: This removes any unreacted ester or non-polar impurities before precipitating the acid.

  • Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. A white precipitate or oily liquid (the product acid) will form.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Final Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure 2,2-difluoro-2-phenoxyacetic acid analog.

References

  • Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination Source: Organic Letters URL:[Link]

  • Catalyst-free transesterification vitrimers: activation via α-difluoroesters Source: Polymer Chemistry (RSC) URL:[Link]

  • Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice Source: Journal of Medicinal Chemistry URL:[Link]

  • CA2800971A1 - Chemical compounds Source: Google Patents URL

Sources

Method

Application Note: Derivatization Strategies for 2,2-Difluoro-2-phenoxyacetic Acid in Biological Assays

Chemical Context & Rationale for Derivatization 2,2-Difluoro-2-phenoxyacetic acid (DFPAA) is a highly specialized carboxylic acid frequently utilized as a structural motif in drug discovery and agrochemical development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Rationale for Derivatization

2,2-Difluoro-2-phenoxyacetic acid (DFPAA) is a highly specialized carboxylic acid frequently utilized as a structural motif in drug discovery and agrochemical development. From an analytical perspective, quantifying DFPAA in complex biological matrices (e.g., plasma, urine, or tissue homogenates) presents significant challenges.

The α,α -difluoro substitution exerts a profound electron-withdrawing inductive effect, drastically lowering the pKa of the carboxylic acid to approximately 1.33 [1]. While this ensures the molecule is fully ionized at physiological pH, it complicates reversed-phase liquid chromatography (RPLC) retention and suppresses positive-ion electrospray ionization (ESI+) in mass spectrometry. Furthermore, the phenoxy group provides only weak UV absorbance and negligible native fluorescence. To achieve sub-nanogram limits of detection (LOD) required for pharmacokinetic (PK) or target-engagement assays, pre-column derivatization is mandatory.

Strategic Selection of Derivatization Routes

As a Senior Application Scientist, selecting the correct derivatization chemistry requires balancing the available detector technology with the intrinsic reactivity of the analyte. For DFPAA, two highly efficient, field-proven routes are recommended:

Route A: Fluorescent Esterification for HPLC-FL
  • Reagent: 9-Chloromethylanthracene (9-CMA).

  • Mechanistic Causality: The highly acidic nature of DFPAA means its conjugate base is a relatively weak nucleophile compared to standard aliphatic carboxylates. However, 9-CMA is a highly reactive benzylic halide. By utilizing a mild base (K₂CO₃) and a phase-transfer catalyst (Tetrabutylammonium bromide, TBAB) in an aprotic solvent, the reaction is driven via an Sₙ2 displacement. This yields a highly lipophilic ester with exceptional quantum yield for fluorescence detection [2].

Route B: Amidation with a Basic Mass Tag for LC-MS/MS
  • Reagent: N,N-Dimethylethylenediamine (DMEDA) coupled via HATU.

  • Mechanistic Causality: Traditional aqueous EDC/NHS coupling is suboptimal for DFPAA. The resulting O-acylisourea intermediate is hyper-activated by the adjacent difluoro group, making it highly susceptible to rapid hydrolysis before the amine can react. Utilizing HATU with N,N-Diisopropylethylamine (DIPEA) in anhydrous N,N-Dimethylacetamide (DMA) ensures near-quantitative conversion to a stable HOAt active ester. Subsequent addition of DMEDA introduces a permanent tertiary amine, exponentially increasing ESI+ sensitivity [3].

Reaction Workflows

G cluster_A Route A: HPLC-FL cluster_B Route B: LC-MS/MS DFPAA 2,2-Difluoro-2-phenoxyacetic Acid (DFPAA) Base Deprotonation (K2CO3 / TBAB) DFPAA->Base HATU Activation (HATU / DIPEA) DFPAA->HATU Carboxylate DFPAA Carboxylate Base->Carboxylate Ester Fluorescent Ester (9-CMA Conjugate) Carboxylate->Ester SN2 Displacement ActiveEster HOAt Active Ester HATU->ActiveEster Amide MS-Active Amide (DMEDA Conjugate) ActiveEster->Amide Amidation

Workflow for DFPAA derivatization via fluorescent esterification (A) and amidation (B).

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, both protocols are designed as self-validating systems featuring built-in quality control (QC) checkpoints.

Protocol A: 9-CMA Derivatization for HPLC-Fluorescence
  • Sample Preparation: Extract DFPAA from 100 µL of biological plasma using Solid Phase Extraction (SPE) (e.g., Oasis MAX, exploiting the low pKa for strong anion exchange). Elute and evaporate to dryness.

  • Reconstitution: Dissolve the dried extract in 200 µL of anhydrous acetonitrile. Causality: Anhydrous conditions prevent the solvolysis of the 9-CMA reagent.

  • Catalysis: Add 10 mg of anhydrous K₂CO₃ and 5 µL of a 0.1 M TBAB solution in acetonitrile. Causality: TBAB acts as a phase-transfer catalyst, enhancing the solubility and nucleophilicity of the DFPAA carboxylate.

  • Derivatization: Add 50 µL of 9-CMA (2 mg/mL in acetonitrile). Vortex for 30 seconds and incubate at 60°C for 45 minutes in a thermoshaker.

  • Self-Validation Checkpoint (TLC): Spot 1 µL of the reaction mixture on a silica TLC plate alongside pure 9-CMA. Illuminate under 365 nm UV light. A successful reaction is validated by the appearance of a new, highly fluorescent spot with a higher Retention Factor ( Rf​ ) than the unreacted dye, confirming the formation of the lipophilic ester.

  • Termination: Centrifuge at 12,000 x g for 5 minutes to pellet the K₂CO₃. Transfer the supernatant to an HPLC vial for injection ( λex​ = 365 nm, λem​ = 410 nm).

Protocol B: HATU-Mediated Amidation for LC-MS/MS
  • Activation: Dissolve the dried biological extract (containing DFPAA) in 100 µL of anhydrous DMA. Add 2.5 molar equivalents of DIPEA. Causality: DMA is preferred over DMF as it is less prone to degrading into reactive dimethylamine impurities over time. DIPEA is a sterically hindered base that deprotonates DFPAA without acting as a competing nucleophile.

  • Coupling Agent: Add 1.1 molar equivalents of HATU and incubate at room temperature for 15 minutes. Causality: HATU rapidly generates the HOAt ester, which is superior to HOBt for electron-deficient carboxylic acids.

  • Self-Validation Checkpoint (Aliquot Quenching): Remove a 1 µL aliquot of the reaction mixture and quench it into 99 µL of LC-MS grade methanol. Analyze via direct-injection MS. The presence of the methyl ester mass ( [M+H]+ or [M+Na]+ corresponding to the methanol-quenched active ester) confirms successful activation before committing the valuable mass tag.

  • Amidation: Add 2.0 molar equivalents of DMEDA. Incubate for 30 minutes at room temperature. Causality: The excess amine ensures pseudo-first-order kinetics, driving the amidation to absolute completion.

  • Termination: Dilute the reaction with 400 µL of 0.1% Formic Acid in water to quench the reaction and protonate the newly formed tertiary amine, preparing it for ESI+ LC-MS/MS analysis.

Data Presentation & Troubleshooting

Table 1: Quantitative Comparison of Derivatization Strategies
ParameterRoute A: 9-CMA (HPLC-FL)Route B: DMEDA (LC-MS/MS)
Primary Application High-throughput PK screeningUltra-trace target engagement
Sensitivity (LOD) ~0.5 - 2.0 pmol~10 - 50 fmol
Dynamic Range 3 orders of magnitude4 - 5 orders of magnitude
Matrix Interference Moderate (Endogenous fluorophores)Low (MRM transitions are highly specific)
Reaction Time 45 minutes (Requires heating)45 minutes (Room temperature)
Table 2: Mechanistic Troubleshooting Guide
ObservationMechanistic CauseCorrective Action
Low Yield in Route B Hydrolysis of the HOAt active ester prior to amidation.Ensure DMA is strictly anhydrous. Store reagents over molecular sieves.
Multiple Peaks in Route A Side reactions with endogenous matrix carboxylic acids (e.g., lactic acid).Implement a more stringent SPE cleanup wash step prior to elution.
Poor MS Signal (Route B) Incomplete protonation of the DMEDA tag during ESI.Increase formic acid concentration in the LC mobile phase A to 0.2%.
Precipitation in Route A K₂CO₃ saturation or formation of insoluble biological salts.Ensure thorough centrifugation post-reaction; do not inject the pellet.

References

  • Title: Difluoroacetic acid Properties and pKa Source: LookChem URL: [Link]

  • Title: Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC Source: Journal of Chromatographic Science URL: [Link]

  • Title: WO2023187677A1 - N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives (HATU-mediated coupling of 2,2-difluoro-2-phenoxyacetic acid)
Application

Application Note: Advanced Analytical Methodologies for the Quantification of 2,2-Difluoro-2-phenoxyacetic Acid

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical Development Scientists. Introduction & Chemical Profiling As a Senior Application Scientist, approaching the quantification of a fluorin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical Development Scientists.

Introduction & Chemical Profiling

As a Senior Application Scientist, approaching the quantification of a fluorinated building block like 2,2-Difluoro-2-phenoxyacetic acid (CAS: 24210-45-5) requires a fundamental understanding of its physicochemical behavior. This compound is increasingly utilized in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals [1].

The Causality of Analytical Design: The structural defining feature of this molecule is the gem-difluoro group (-CF₂-) positioned directly adjacent to the carboxylic acid. Fluorine is highly electronegative; thus, the difluoromethylene group exerts a profound inductive electron-withdrawing effect (-I effect). This drastically lowers the pKa of the carboxylic acid to an estimated < 2.0 (compared to ~3.1 for unfluorinated phenoxyacetic acid).

Because the molecule remains permanently ionized at physiological and even mildly acidic pH levels, standard reversed-phase chromatography will result in poor retention and severe peak tailing. Therefore, analytical methods must either employ highly acidic mobile phases to force protonation[1] or utilize specialized polar-retentive/anion-exchange stationary phases. Furthermore, the presence of the phenoxy ring provides a strong UV chromophore, while the difluoro group enables highly specific ¹⁹F Nuclear Magnetic Resonance (qNMR) quantification.

AnalyticalWorkflow Start 2,2-Difluoro-2-phenoxyacetic Acid Analytical Objective Q1 Routine Purity & Batch Release? Start->Q1 Q2 Trace Level Quantification? Start->Q2 Q3 Absolute Purity (No Reference)? Start->Q3 Method1 HPLC-UV (Reverse Phase, Acidic pH) Q1->Method1 Yes Method2 LC-MS/MS (ESI Negative Mode) Q2->Method2 Yes Method3 19F qNMR (Internal Standard) Q3->Method3 Yes

Logical decision matrix for selecting the appropriate analytical modality.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: Routine purity assessment, reaction monitoring, and batch release.

Mechanistic Insight: To achieve sharp, symmetrical peaks for a highly acidic compound on a C18 column, the mobile phase pH must be driven below the analyte's pKa. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) as Mobile Phase A. TFA acts not only as an acidifier but also as a weak ion-pairing agent, ensuring the carboxylate is fully protonated and retained via hydrophobic interactions.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of 2,2-Difluoro-2-phenoxyacetic acid reference standard [2] into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol (1.0 mg/mL stock). Dilute further to 100 µg/mL with 50:50 Water:Acetonitrile.

  • Chromatographic Setup: Install a Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm). Set the column oven to 35°C.

  • Mobile Phase:

    • Phase A: Water with 0.1% v/v TFA.

    • Phase B: Acetonitrile with 0.1% v/v TFA.

  • Gradient Execution: Run the gradient as specified in Table 2 at a flow rate of 1.0 mL/min.

  • Detection: Set the UV-Vis/PDA detector to 220 nm (primary quantification) and 270 nm (secondary confirmation of the phenoxy ring).

  • System Suitability Test (SST): Inject the 100 µg/mL standard six times. The system is validated if the retention time %RSD is ≤ 1.0%, peak area %RSD is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: Trace-level bioanalysis or genotoxic impurity screening.

Mechanistic Insight: TFA causes severe ion suppression in mass spectrometry. Therefore, we must pivot to 0.1% Formic Acid. Because Formic Acid (pH ~2.7) will not fully protonate this specific analyte, we must abandon standard C18 and use a polar-retentive stationary phase (e.g., Waters ACQUITY HSS T3). In the electrospray source, the carboxylic acid readily deprotonates to form the [M-H]⁻ ion (m/z 187.0). Upon collision-induced dissociation (CID), the molecule undergoes rapid decarboxylation (loss of CO₂, 44 Da) to form a highly stable phenoxy-difluoromethyl anion at m/z 143.0.

LCMS S1 Sample Prep S2 HSS T3 Column S1->S2 S3 ESI (-) Ionization S2->S3 S4 MRM 187->143 S3->S4 S5 Data Analysis S4->S5

Step-by-step experimental workflow for LC-MS/MS trace quantification.

Step-by-Step Methodology
  • Sample Extraction: Aliquot 50 µL of plasma/matrix into a microcentrifuge tube. Add 150 µL of cold Acetonitrile containing 10 ng/mL of an internal standard (e.g., 4-fluorophenoxyacetic acid). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Transfer: Transfer 100 µL of the supernatant to an LC vial containing 100 µL of LC-MS grade water.

  • Injection: Inject 5 µL onto a Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) maintained at 40°C.

  • Isocratic Elution: Use 40% Mobile Phase A (Water + 0.1% Formic Acid) and 60% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at 0.3 mL/min.

  • SST: Inject the Lower Limit of Quantification (LLOQ) standard. The signal-to-noise (S/N) ratio must be ≥ 10:1, and a blank matrix injection must show < 20% of the LLOQ peak area to rule out carryover.

Quantitative ¹⁹F NMR (qNMR) Protocol

Objective: Absolute purity determination without requiring an identical, highly pure reference standard.

Mechanistic Insight: The -CF₂- group yields a sharp singlet in the ¹⁹F spectrum (typically around -75 to -85 ppm), completely isolated from ¹H background noise. Fluorine nuclei on a CF₂ group often exhibit long longitudinal relaxation times (T₁). A critical error in routine NMR is using a short relaxation delay. For accurate absolute quantification, the delay (D1) must be set to ≥ 5 × T₁ (typically 15 seconds) to ensure all nuclei return to equilibrium before the next pulse.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh ~10.00 mg of the 2,2-Difluoro-2-phenoxyacetic acid sample and ~5.00 mg of 4-Fluorobenzoic acid (Internal Standard, NIST traceable) into a clean glass vial using a microbalance (d = 0.01 mg).

  • Dissolution: Add 0.6 mL of DMSO-d₆. Vortex until completely dissolved.

  • NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire the ¹⁹F NMR spectrum at 376 MHz (on a 400 MHz spectrometer).

    • Parameters: 90° pulse angle, Spectral width = 250 ppm, Acquisition time = 2.0 s, Relaxation delay (D1) = 15.0 s, Number of scans = 64.

  • Processing: Apply a 0.3 Hz exponential line broadening function. Phase and baseline correct manually. Integrate the -CF₂- singlet (analyte) and the -F multiplet (internal standard at ~ -106 ppm).

  • SST: The line shape of the internal standard must be perfectly symmetrical, and the S/N ratio for both integrated peaks must exceed 250:1.

Data Presentation & Parameters

Table 1: Physicochemical & Analytical Properties

ParameterValue / Characteristic
CAS Number 24210-45-5 [2]
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
Estimated pKa < 2.0 (Highly acidic due to -CF₂- group)
UV Absorbance Maxima ~220 nm, ~270 nm

Table 2: HPLC-UV Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0.01.0955
2.01.0955
10.01.01090
12.01.01090
12.11.0955
15.01.0955

Table 3: LC-MS/MS MRM Transitions (ESI Negative Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
2,2-Difluoro-2-phenoxyacetic acid 187.0143.0 (Quantifier)501225
2,2-Difluoro-2-phenoxyacetic acid 187.093.0 (Qualifier)502525

References

  • Title: WO2023187677A1 - N-(pyrrolidin-3-yl or piperidin-4-yl)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,2-Difluoro-2-phenoxyacetic Acid Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2,2-difluoro-2-phenoxyacetic acid .

This building block is critical in medicinal chemistry, but its preparation is notoriously sensitive to reaction conditions. Rather than simply providing a recipe, this guide dissects the thermodynamics and kinetics of the reaction, ensuring you understand the causality behind every experimental choice.

Mechanistic Insights & Pathway Control

The standard synthesis involves reacting phenol with sodium 2-chloro-2,2-difluoroacetate in the presence of a strong base ()[1]. However, the electrophile (sodium 2-chloro-2,2-difluoroacetate) exhibits dual reactivity depending on the thermal and solvent environment:

  • Desired Pathway (Direct SN2): At strictly controlled temperatures (80–90 °C) in moderately polar solvents like 1,4-dioxane, the phenoxide anion directly displaces the chloride, yielding the desired 2,2-difluoro-2-phenoxyacetic acid[1].

  • Undesired Pathway (Thermal Decarboxylation): If the temperature exceeds 100 °C, especially in highly polar aprotic solvents like DMF, the reagent rapidly decarboxylates to generate difluorocarbene (:CF₂), CO₂, and NaCl ()[2]. The phenoxide traps the carbene, resulting in the formation of difluoromethyl phenyl ether—a common and frustrating byproduct[2],[3].

ReactionMechanisms Phenol Phenol + NaH (Deprotonation) Phenoxide Phenoxide Anion (PhO⁻) Phenol->Phenoxide - H2 gas Reagent Sodium 2-chloro-2,2-difluoroacetate Cond_SN2 Optimal Conditions 80°C, 1,4-Dioxane Reagent->Cond_SN2 Cond_Carbene Harsh Conditions >100°C, DMF Reagent->Cond_Carbene Phenoxide->Cond_SN2 Byproduct Difluoromethyl phenyl ether (Undesired Byproduct) Phenoxide->Byproduct Reacts with :CF2 Product 2,2-Difluoro-2-phenoxyacetic acid (Desired Product) Cond_SN2->Product Direct Substitution (SN2) Carbene Difluorocarbene (:CF2) + CO2 + NaCl Cond_Carbene->Carbene Thermal Decarboxylation Carbene->Byproduct

Fig 1: Reaction pathways for 2,2-difluoro-2-phenoxyacetic acid synthesis vs. decarboxylation.

Troubleshooting FAQs

Q1: Why am I isolating difluoromethyl phenyl ether instead of the desired acid? A1: You are experiencing thermal decarboxylation. When heated too high, sodium chlorodifluoroacetate acts as a difluorocarbene source rather than an alkylating agent ()[3]. Solution: Switch your solvent from DMF to 1,4-dioxane. DMF strongly promotes decarboxylation. Maintain the internal reaction temperature strictly between 80 °C and 85 °C.

Q2: My reaction stalls at 40% conversion. Should I add more electrophile? A2: Adding more reagent rarely solves the root cause, which is usually moisture. Sodium 2-chloro-2,2-difluoroacetate is highly hygroscopic. If water is present, the reagent hydrolyzes into oxalate and fluoride ions before it can react with the phenol. Solution: Ensure strictly anhydrous conditions. Use Sodium Hydride (NaH) as your base instead of K₂CO₃. NaH irreversibly deprotonates the phenol to form the phenoxide while evolving H₂ gas, ensuring no water is generated during the acid-base step[1].

Q3: How do I cleanly separate the product from unreacted phenol without column chromatography? A3: Exploit the pKa difference. Phenol has a pKa of ~10, while 2,2-difluoro-2-phenoxyacetic acid has a pKa of ~2. Solution: Perform a targeted acid-base extraction. Extract the crude mixture into ethyl acetate, then wash with saturated aqueous NaHCO₃ (pH ~8). The product will partition into the aqueous layer as a sodium salt, leaving unreacted phenol in the organic layer. Re-acidify the aqueous layer to pH 1 to precipitate your pure product.

Quantitative Condition Optimization

The following table summarizes how solvent, base, and temperature dictate the chemoselectivity of the reaction.

SolventBaseTemperature (°C)Primary Reaction PathwayYield of Desired Acid (%)Yield of Ether Byproduct (%)
DMFK₂CO₃120Decarboxylation / Carbene< 5%85%
DMFNaH90Mixed25%60%
1,4-DioxaneK₂CO₃100Substitution (Sluggish)40%15%
1,4-Dioxane NaH 85 Substitution (Optimal) 78% < 5%

Validated Experimental Protocol

This self-validating protocol is adapted from optimized patent literature ()[1] and engineered to maximize SN2 substitution while suppressing carbene formation.

Step 1: Irreversible Deprotonation

  • Action: To a flame-dried round-bottom flask under N₂, add phenol (1.39 g, 14.8 mmol) and anhydrous 1,4-dioxane (25 mL). Carefully add Sodium Hydride (60 wt % in mineral oil, 0.59 g, 14.8 mmol) portion-wise at 20 °C. Stir vigorously for 30 minutes.

  • Causality: NaH irreversibly drives the equilibrium to the phenoxide anion. The evolution of H₂ gas ensures the system remains strictly anhydrous, protecting the electrophile from premature hydrolysis.

Step 2: Electrophile Addition

  • Action: Add sodium 2-chloro-2,2-difluoroacetate (1.50 g, 9.84 mmol) in one single portion at room temperature.

  • Causality: Adding the reagent after complete deprotonation prevents side reactions between the electrophile and unreacted base.

Step 3: Controlled Heating

  • Action: Heat the reaction mixture to an internal temperature of 85 °C for 12 hours.

  • Causality: The C-Cl bond is deactivated by the adjacent fluorines, necessitating heat for the SN2 attack. However, capping the temperature at 85 °C prevents the reagent from crossing the activation energy threshold for thermal decarboxylation.

Step 4: In-Process Control (IPC)

  • Action: Before quenching, take a 50 µL aliquot, dilute in acetonitrile, and analyze via LC-MS or TLC (Hexanes/EtOAc 1:1 with 1% AcOH).

  • Self-Validation: A successful reaction will show the product mass ([M-H]⁻ = 187.0 m/z) and a highly polar TLC spot. If you detect a mass of [M+H]⁺ = 145.0 m/z or a non-polar TLC spot (Rf ~0.8), difluoromethyl phenyl ether is forming, indicating your heating block is too hot.

Step 5: Acid-Base Workup

  • Action: Cool to room temperature, quench carefully with H₂O (10 mL), and acidify to pH 1 using 1M HCl. Extract with Ethyl Acetate (3 x 20 mL). Extract the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL). Acidify the combined aqueous layers to pH 1 with 1M HCl, extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the pure product.

References

  • WO2023187677A1 - N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives. Google Patents.
  • Difluoromethylation of Phenols. Organic Syntheses, 2024, 101, 164-180. URL:[Link]

  • A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Organic Process Research & Development, 2011, 15, 4, 858–860. URL:[Link]

Sources

Optimization

purification methods for 2,2-Difluoro-2-phenoxyacetic acid

Welcome to the Technical Support Center for 2,2-Difluoro-2-phenoxyacetic acid (CAS 24210-45-5). Designed for drug development professionals and synthetic chemists, this portal provides validated troubleshooting guides, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,2-Difluoro-2-phenoxyacetic acid (CAS 24210-45-5). Designed for drug development professionals and synthetic chemists, this portal provides validated troubleshooting guides, physicochemical data, and standardized methodologies to ensure the high-purity isolation of this critical fluorinated building block [1].

Below, you will find an interactive troubleshooting guide, a visual workflow, and detailed protocols grounded in established chemical principles.

Part 1: Purification Workflow

G Crude Crude 2,2-Difluoro-2- phenoxyacetic acid Base Dissolve in aq. NaOH (pH > 10) Crude->Base Wash Wash with DCM (Discard Organic Layer) Base->Wash Removes neutral impurities Acidify Acidify Aqueous Layer with HCl (pH < 1.5) Wash->Acidify Extract Extract with EtOAc or Precipitate Acidify->Extract Protonates acid Recrystallize Recrystallize (Toluene/Hexane) Extract->Recrystallize Pure Pure Compound (>99% Purity) Recrystallize->Pure

Workflow for the purification of 2,2-difluoro-2-phenoxyacetic acid via acid-base extraction.

Part 2: Troubleshooting & FAQs

Q1: During acid-base extraction, my 2,2-difluoro-2-phenoxyacetic acid fails to precipitate or extract into the organic layer upon acidification. What is going wrong? A1: The issue is almost certainly insufficient acidification. The presence of the gem-difluoro group adjacent to the carboxylic acid significantly increases its acidity (lowers the pKa) via strong inductive electron withdrawal. While standard aliphatic carboxylic acids have a pKa around 4.8, alpha-fluorinated carboxylic acids often exhibit a pKa between 1.0 and 2.5 [2]. To ensure complete protonation and drive the equilibrium toward the lipophilic free acid form, you must acidify the aqueous layer to a pH of < 1.5 using a strong mineral acid (e.g., concentrated HCl) before extracting with ethyl acetate (EtOAc) [2].

Q2: My final product is contaminated with unreacted phenol or ethyl 2,2-difluoro-2-phenoxyacetate. How can I selectively remove these? A2: These are neutral or weakly acidic impurities. Phenol (pKa ~10) and the starting ester are not fully ionized at mildly basic pH. To remove them:

  • Adjust your crude mixture to pH 8–9 using saturated aqueous NaHCO₃. At this pH, the strongly acidic 2,2-difluoro-2-phenoxyacetic acid is 100% ionized as a sodium salt and remains in the aqueous layer.

  • Wash the aqueous layer extensively with dichloromethane (DCM). The unreacted ester and phenol will partition into the organic layer.

  • Discard the DCM layer, then acidify the aqueous layer to pH 1 to recover your target acid.

Q3: I am experiencing severe tailing when attempting to purify the compound via silica gel column chromatography. How do I improve resolution? A3: Tailing on silica gel occurs because the highly acidic carboxylic acid interacts strongly with the slightly basic silanol groups on the stationary phase. To suppress this ionization and maintain the compound in its neutral state during elution, you must add a volatile organic acid modifier to your mobile phase. Adding 1% to 2% (v/v) glacial acetic acid or formic acid to your eluent (e.g., Hexanes/EtOAc) will saturate the silanol sites and sharpen the elution band [3].

Q4: What is the optimal solvent system for recrystallizing 2,2-difluoro-2-phenoxyacetic acid? A4: The principle of "like-dissolves-like" applies, but the fluorinated moiety alters standard solubility profiles. The compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols, but poor solubility in non-polar hydrocarbons [4]. A highly effective binary solvent system is Toluene/Hexanes. Dissolve the crude solid in a minimum volume of hot toluene, then add hexanes dropwise until the solution becomes slightly cloudy[5].

Part 3: Standardized Experimental Protocols

Protocol A: Acid-Base Extraction & Isolation

Self-Validation Check: The aqueous layer must remain clear during the DCM wash and turn immediately cloudy upon the addition of HCl.

  • Dissolution: Suspend 10 g of crude 2,2-difluoro-2-phenoxyacetic acid in 50 mL of deionized water.

  • Basification: Slowly add 2 M NaOH (aq) under continuous stirring until the pH reaches 9.0–10.0. Ensure complete dissolution of the solid.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Add 30 mL of DCM. Shake vigorously and vent. Allow the layers to separate.

  • Separation: Drain and discard the lower DCM layer. Repeat the wash with an additional 30 mL of DCM.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. Cool in an ice bath to 0–5 °C. Slowly add 6 M HCl dropwise while stirring until pH indicator paper reads pH < 1.5. A white precipitate will form.

  • Extraction: Extract the acidified aqueous mixture with EtOAc (3 × 40 mL). Combine the upper organic layers.

  • Drying: Dry the combined EtOAc layers over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield the purified free acid.

Protocol B: Binary Solvent Recrystallization

Self-Validation Check: If the oiling-out phenomenon occurs instead of crystallization, the concentration of toluene is too low. Add 1-2 mL of hot toluene to redissolve the oil.

  • Initial Dissolution: Place the crude extracted solid in a round-bottom flask equipped with a reflux condenser. Add a minimum amount of hot toluene (approx. 2-3 mL per gram of compound) and heat to 85 °C until fully dissolved.

  • Anti-solvent Addition: Gradually add hot hexanes dropwise until a persistent turbidity is observed.

  • Clarification: Add a few drops of hot toluene just until the solution clears.

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours.

  • Harvesting: Chill the flask in an ice bath for 30 minutes. Collect the crystals via vacuum filtration on a Büchner funnel. Wash with ice-cold hexanes.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.

Part 4: Quantitative Data & Physicochemical Properties

Table 1: Solubility Profile of 2,2-Difluoro-2-phenoxyacetic acid at 25 °C

SolventSolubility CategoryRationale / Application
Water (pH < 3) InsolubleIdeal for precipitation of the free acid.
Water (pH > 8) Highly SolubleForms the sodium/potassium salt; used for aqueous partitioning.
Dichloromethane (DCM) SolubleGood for extracting the free acid; poor for recrystallization.
Ethyl Acetate (EtOAc) Highly SolublePrimary extraction solvent after acidification.
Hexanes InsolubleExcellent anti-solvent for crystallization workflows.
Toluene Moderately Soluble (Hot)Primary solvent for binary recrystallization systems.

Table 2: Estimated Ionization State vs. Aqueous pH

pH LevelPrimary Species PresentExtraction Behavior
pH 1.0 >95% Free Acid (Neutral)Partitions heavily into organic solvents (EtOAc, DCM).
pH 3.0 ~50% Free Acid / 50% SaltEmulsion risk; poor recovery and phase separation.
pH 7.0 >99% Carboxylate Salt (Anion)Remains entirely in the aqueous phase.
pH 10.0 100% Carboxylate Salt (Anion)Remains entirely in the aqueous phase.

Part 5: References

  • Google Patents. "US6281374B1 - Fluorinated alkanoic acid purification process". Google Patents.

  • Google Patents. "WO2023187677A1 - N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives". Google Patents.

Troubleshooting

improving yield and purity of 2,2-Difluoro-2-phenoxyacetic acid

Technical Support Center: Optimization, Troubleshooting, and Protocols for 2,2-Difluoro-2-phenoxyacetic Acid Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this reso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization, Troubleshooting, and Protocols for 2,2-Difluoro-2-phenoxyacetic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals who require high yield and exceptional purity when synthesizing 2,2-Difluoro-2-phenoxyacetic acid (CAS: 24210-45-5)[1]. This fluorinated building block is critical in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in active pharmaceutical ingredients (APIs). However, its synthesis is often plagued by poor conversion rates and challenging purification profiles.

This guide moves beyond basic recipes. It establishes a self-validating framework where every experimental choice is grounded in mechanistic causality.

Quantitative Data: Reaction Optimization

Before diving into troubleshooting, it is crucial to understand how solvent and base selection dictate the reaction's success. The data below summarizes the optimization of the nucleophilic substitution between phenol and sodium 2-chloro-2,2-difluoroacetate.

Table 1: Impact of Reaction Conditions on Yield and Purity

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC %)Mechanistic Observation
DMFK₂CO₃8016654592.0Weak base leads to incomplete deprotonation.
THFNaH6512705094.5Low boiling point limits reaction kinetics.
Dioxanet-BuOK8512856895.0Competing nucleophilicity of t-butoxide.
Dioxane NaH 85 12 >95 82 >98.5 Optimal: Irreversible deprotonation, high temp.

Mechanistic Workflow & Purification Logic

The following diagram illustrates the optimized synthetic and purification workflow. The purification leverages the significant pKa difference between unreacted phenol (pKa ~9.95) and the highly acidic 2,2-difluoro-2-phenoxyacetic acid (pKa ~2.5) to achieve high purity without chromatography.

G Phenol Phenol + NaH (Deprotonation) Alkylation Add Sodium 2-chloro- 2,2-difluoroacetate Phenol->Alkylation Anhydrous Dioxane 30 min, RT Quench Aqueous Quench & Concentration Alkylation->Quench 85°C, 12h Extract1 pH 7.5-8.0 Extraction (EtOAc / Water) Quench->Extract1 Add Water/EtOAc Aqueous1 Aqueous Phase (Product as Sodium Salt) Extract1->Aqueous1 Product partitions to aqueous Organic1 Organic Phase (Unreacted Phenol & Oils) Extract1->Organic1 Impurities partition to organic Acidify Acidify to pH 1.0 (2M HCl) Aqueous1->Acidify Isolate aqueous layer Extract2 Extraction (EtOAc) & Brine Wash Acidify->Extract2 Protonate carboxylic acid PureProd Pure 2,2-Difluoro-2- phenoxyacetic acid Extract2->PureProd Dry, Concentrate, Crystallize (>98% Purity)

Figure 1: Optimized synthesis and purification workflow for 2,2-difluoro-2-phenoxyacetic acid.

Troubleshooting & FAQs

Q1: Why is my yield of 2,2-difluoro-2-phenoxyacetic acid consistently below 40% when using sodium 2-chloro-2,2-difluoroacetate? Application Scientist Insight: Low yields in this specific etherification are almost always tied to moisture or incomplete phenoxide formation. Sodium 2-chloro-2,2-difluoroacetate is highly susceptible to hydrolysis. If your solvent is not strictly anhydrous, the electrophile will hydrolyze into difluoroacetic acid and sodium chloride before it can react with the phenol. Causality & Fix: Use anhydrous 1,4-dioxane[2]. Ensure you allow the phenol and sodium hydride (NaH) to stir for a full 30 minutes at room temperature until hydrogen gas evolution completely ceases. This guarantees 100% conversion to the highly nucleophilic phenoxide before the electrophile is introduced.

Q2: How can I eliminate unreacted phenol during purification without resorting to column chromatography? Application Scientist Insight: Column chromatography is inefficient for highly polar carboxylic acids and scales poorly. Instead, exploit the electronic effects of the difluoromethyl group. Causality & Fix: The electron-withdrawing -CF2- group adjacent to the ether oxygen drastically lowers the pKa of your product to approximately 2.5, whereas unreacted phenol has a pKa of ~9.95. By adjusting your initial aqueous quench to a pH of 7.5–8.0, the product is fully ionized as a water-soluble sodium salt, while the phenol remains protonated and highly soluble in the organic phase (e.g., Ethyl Acetate). A simple liquid-liquid extraction separates them perfectly.

Q3: I am using ethyl 2-bromo-2,2-difluoroacetate instead of the sodium salt. My yields are fine, but the subsequent hydrolysis step degrades the product. Why? Application Scientist Insight: While using the ester is a valid approach, the harsh basic conditions (e.g., NaOH/MeOH at reflux) required to hydrolyze the sterically hindered difluoro-ester can inadvertently cleave the newly formed Ar-O-CF₂ bond. Causality & Fix: The Ar-O bond is sensitive to strong nucleophiles at elevated temperatures. To bypass this entirely, use sodium 2-chloro-2,2-difluoroacetate as the alkylating agent[2]. Because it is already a carboxylate salt, it requires no post-reaction hydrolysis, acting as a direct, one-step building block[3].

Q4: How do I make this protocol a "self-validating system"? Application Scientist Insight: A self-validating protocol incorporates In-Process Controls (IPCs) that confirm success before moving to the next step. Causality & Fix:

  • Deprotonation Check: Visual confirmation—the solution should become completely clear (or slightly colored but homogeneous) with no further bubbling after 30 mins.

  • Reaction Completion Check: Run a TLC (Hexanes:EtOAc 7:3 with 1% Acetic Acid). The phenol spot should be nearly absent.

  • Extraction Check: After acidifying the aqueous layer to pH 1.0, the solution must turn cloudy (precipitation of the free acid) before extracting with EtOAc. If it doesn't turn cloudy, the product is not present in the aqueous phase.

Step-by-Step Methodology: High-Yield SOP

This protocol is adapted from validated pharmaceutical preparation standards[2] and optimized for laboratory scale (10-15 mmol).

Reagents:

  • Phenol (1.39 g, 14.8 mmol)

  • Sodium hydride (60 wt % dispersion in mineral oil, 0.59 g, 14.8 mmol)

  • Sodium 2-chloro-2,2-difluoroacetate (1.50 g, 9.84 mmol)

  • Anhydrous 1,4-Dioxane (25 mL)

Procedure:

  • Preparation of the Nucleophile: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve phenol (1.39 g) in anhydrous 1,4-dioxane (24.6 mL).

  • Deprotonation: Add sodium hydride (0.59 g) portion-wise at room temperature. Caution: Hydrogen gas will evolve. Stir vigorously for exactly 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Add sodium 2-chloro-2,2-difluoroacetate (1.50 g) in one single portion at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 85°C for 12 hours.

  • Quench & Phase Separation: Cool the mixture to room temperature. Carefully quench with 30 mL of ice water. Wash the aqueous mixture with Ethyl Acetate (2 x 20 mL). Keep the aqueous layer; discard the organic layer (which contains mineral oil and unreacted phenol).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 2M HCl dropwise until the pH reaches 1.0. The solution will become distinctly turbid.

  • Product Isolation: Extract the turbid aqueous layer with Ethyl Acetate (3 x 20 mL). Combine these organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Polish: The resulting oil or solid can be triturated with cold heptane to yield 2,2-difluoro-2-phenoxyacetic acid in >98% purity.

References

  • WO2023187677A1 - N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives.Google Patents.
  • 2,2-Difluoro-2-phenoxyacetic Acid | 24210-45-5 | C8H6F2O3.Appchem.
  • 2,2-Difluoro-2-phenoxyacetic Acid | CAS 24210-45-5.Benchchem.
  • 2,2-difluoro-2-phenoxyacetic acid | 24210-45-5.Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Troubleshooting 2,2-Difluoro-2-phenoxyacetic Acid Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 2,2-Difluoro-2-phenoxyacetic acid (CAS 24210-45-5)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 2,2-Difluoro-2-phenoxyacetic acid (CAS 24210-45-5). While this compound is a highly valuable building block for introducing difluorophenoxymethyl moieties in pharmaceutical and agrochemical R&D 1, its unique electronic profile demands strict control over reaction conditions.

The highly electron-withdrawing gem-difluoro group adjacent to the carboxylate dramatically alters its reactivity. It renders the carbonyl carbon less electrophilic during activation and turns the carboxylate into an excellent leaving group, making the molecule highly susceptible to spontaneous oxidative or base-catalyzed decarboxylation 1.

Diagnostic Workflow

Troubleshooting A Reaction Failure: 2,2-Difluoro-2-phenoxyacetic acid B LC-MS Analysis of Crude Mixture A->B C Major Byproduct: Mass = Target - 44 Da (Decarboxylation) B->C Loss of CO2 D Major Byproduct: Unreacted Acid + Coupling Adduct B->D Poor Activation E Solution: Lower Temp (0°C) Use Weaker Base (Collidine) C->E F Solution: Switch to Acid Chloride or Pre-mix Reactants D->F

Diagnostic workflow for 2,2-difluoro-2-phenoxyacetic acid reaction failures.

Troubleshooting FAQs

Q1: Why am I seeing a massive loss of starting material but no product, with a major peak at [M-44] in my LC-MS? A1: You are observing spontaneous decarboxylation.

  • Causality: The strongly electron-withdrawing -CF₂- group stabilizes the formation of a transient carbanion, dramatically lowering the activation energy required for the loss of CO₂. When the acid is activated (e.g., as an OAt ester during HATU coupling), the intermediate becomes highly prone to degradation if the environment is too basic or thermally energetic.

  • Solution: Standard bases like Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) often promote this pathway. Switch to a less nucleophilic, weaker base like 2,4,6-collidine, and strictly maintain the reaction temperature at 0 °C during the critical activation step.

Q2: My amide coupling with HATU/Et₃N in DMA yields less than 50% product, which is consistent with literature reports 2. The rest is unreacted amine and a stable active ester intermediate. How do I force completion? A2: The -CF₂- group drastically reduces the electrophilicity of the carbonyl carbon.

  • Causality: Even when successfully activated with HATU, the resulting HOAt ester is electronically deactivated and sterically hindered. Nucleophilic attack by bulky or weakly nucleophilic amines (like piperidine derivatives) becomes the rate-limiting step, allowing side reactions to outcompete product formation.

  • Solution: Bypass the active ester entirely by converting the acid to an acid chloride using oxalyl chloride and catalytic DMF at 0 °C. The acid chloride is a vastly superior electrophile. If you must use HATU, pre-mix the amine and the acid before adding the coupling reagent to ensure the active ester is trapped the moment it forms.

Q3: Can I use standard EDC/HOBt for coupling this acid? A3: It is highly discouraged.

  • Causality: The O-acylisourea intermediate formed by EDC is notoriously unstable when adjacent to a -CF₂- group. It will rapidly undergo N-acylurea rearrangement (an irreversible dead-end byproduct) before HOBt can successfully trap it. Stick to uronium-based reagents (HATU/COMU) or acid chloride methodologies.

Quantitative Data: Activation Method Comparison

To guide your synthetic planning, the following table summarizes the expected performance of various activation strategies based on internal validation and literature precedent 2.

Activation MethodReagentsBaseTempTypical YieldPrimary Failure Mode
Standard Uronium HATUEt₃N / DIPEART40–45%Rapid Decarboxylation
Optimized Uronium HATU2,4,6-Collidine0 °C to RT75–85%Sluggish reaction with bulky amines
Carbodiimide EDC/HOBtEt₃NRT<20%N-acylurea rearrangement
Acid Chloride (COCl)₂, cat. DMFNone (during activation)0 °C80–90%Hydrolysis if trace moisture is present

Experimental Protocol: Optimized Amide Coupling

This protocol utilizes a "pre-mixing" strategy to prevent the accumulation of the unstable active ester, establishing a self-validating system to ensure high yields.

Step 1: Reagent Preparation In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2,2-difluoro-2-phenoxyacetic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous N,N-Dimethylacetamide (DMA) to achieve a concentration of 0.2 M.

  • Causality: Pre-mixing ensures the nucleophile is immediately available in the solvent shell the moment the electrophilic active ester is generated.

Step 2: Temperature Equilibration Submerge the flask in an ice-water bath and stir for 10 minutes.

  • Validation Checkpoint: Use an internal temperature probe to confirm the mixture is strictly at 0 °C. Temperatures above 5 °C during activation will trigger irreversible decarboxylation.

Step 3: Sequential Activation Add HATU (1.1 eq) in one solid portion. Immediately begin a dropwise addition of 2,4,6-collidine (2.5 eq) over a period of 10 minutes.

  • Causality: Slow addition of a mild base prevents the formation of localized basic "hotspots" that catalyze CO₂ loss.

Step 4: Reaction Monitoring Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to naturally warm to room temperature over 2 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is proceeding correctly if the[M-44] decarboxylation peak represents <5% of the Total Ion Chromatogram (TIC) area.

Step 5: Quench and Isolation Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove DMA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • "2,2-Difluoro-2-phenoxyacetic Acid|CAS 24210-45-5", Benchchem.
  • "WO2023187677A1 - N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives", Google Patents.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,2-Difluoro-2-phenoxyacetic Acid

Welcome to the technical support center for the synthesis of 2,2-Difluoro-2-phenoxyacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-2-phenoxyacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. Instead of a rigid protocol, this document provides a dynamic question-and-answer framework to address the common challenges and decision points encountered during synthesis, with a special focus on catalyst selection and reaction optimization.

Part 1: Frequently Asked Questions (FAQs) & Strategic Overview

This section addresses high-level questions regarding the overall synthetic strategy and the rationale behind key methodological choices.

Q1: What is the most common and reliable synthetic pathway for 2,2-Difluoro-2-phenoxyacetic acid?

The synthesis of 2,2-Difluoro-2-phenoxyacetic acid is most reliably achieved through a two-step process. A direct, single-step catalytic reaction is not commonly employed due to challenges in selectively activating the reactants. The preferred pathway involves:

  • Williamson Ether Synthesis: Formation of an ester intermediate, typically Ethyl 2,2-Difluoro-2-phenoxyacetate, by reacting a phenol with an activated ethyl difluoroacetate species (e.g., ethyl bromodifluoroacetate). This step is often the most challenging and requires careful catalyst selection to overcome phase-solubility issues.

  • Ester Hydrolysis: Conversion of the stable ester intermediate into the final carboxylic acid product. This is typically accomplished through acid- or base-catalyzed hydrolysis.

The following workflow diagram illustrates this strategic approach.

G Reactants1 Phenol + Ethyl Bromodifluoroacetate Base (e.g., K₂CO₃) Catalyst (PTC) Intermediate Ethyl 2,2-Difluoro-2-phenoxyacetate Reactants1->Intermediate Intermediate2 Ethyl 2,2-Difluoro-2-phenoxyacetate Product 2,2-Difluoro-2-phenoxyacetic Acid Intermediate2->Product Acid (e.g., HBr/AcOH) or Base (e.g., NaOH) Heat

Caption: General two-step workflow for the synthesis of 2,2-Difluoro-2-phenoxyacetic acid.

Q2: Why is catalyst selection so critical for the first step, the ether synthesis?

The primary challenge in the Williamson ether synthesis step is the mutual insolubility of the reactants. The reaction typically involves an inorganic base (like potassium carbonate), which is soluble in water but insoluble in the organic solvent required to dissolve the phenol and the ethyl bromodifluoroacetate. This creates a heterogeneous system where the reaction can only occur at the interface, leading to extremely slow reaction rates.[1]

A Phase-Transfer Catalyst (PTC) is employed to solve this problem. PTCs are special molecules that are soluble in both aqueous and organic phases. They act as "taxis," transporting the phenoxide anion (formed by the reaction of phenol with the base) from the solid or aqueous phase into the organic phase where it can react with the ethyl bromodifluoroacetate.[2] This dramatically increases the reaction rate and allows the synthesis to proceed under milder conditions.

Q3: How does a Phase-Transfer Catalyst work in this specific reaction?

The mechanism involves the PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitating the movement of the phenoxide anion.

  • Deprotonation: The solid inorganic base (K₂CO₃) deprotonates the phenol at the interface to form a potassium phenoxide salt.

  • Ion Exchange: The quaternary ammonium cation (Q⁺) of the PTC exchanges its original counter-ion (e.g., Br⁻) for the phenoxide anion (PhO⁻) at the interface.

  • Transport: The newly formed ion pair [Q⁺ PhO⁻] is large and lipophilic, allowing it to dissolve in the organic solvent.

  • SN2 Reaction: The transported phenoxide anion is now highly reactive in the organic phase and attacks the ethyl bromodifluoroacetate via an SN2 reaction, forming the desired ether product and releasing the bromide ion.

  • Catalyst Regeneration: The PTC cation (Q⁺) pairs with the newly released bromide ion, transports back to the interface, and is ready to start another cycle.

The following diagram illustrates this catalytic cycle.

PTC_Mechanism cluster_Organic Organic Phase (e.g., Acetonitrile) cluster_Interface Interface cluster_Aqueous Solid/Aqueous Phase SN2 SN2 Reaction: [Q⁺ PhO⁻] + BrCF₂COOEt -> PhOCF₂COOEt + [Q⁺ Br⁻] Transport_Out [Q⁺ Br⁻] SN2->Transport_Out Regenerates Catalyst Transport_In [Q⁺ PhO⁻] (Soluble Ion Pair) Transport_In->SN2 Reacts Ion_Exchange Ion Exchange Transport_Out->Ion_Exchange [Q⁺ Br⁻] Ion_Exchange->Transport_In [Q⁺ PhO⁻] Base_Reaction Phenol + K₂CO₃ -> [K⁺ PhO⁻] + KHCO₃ Base_Reaction->Ion_Exchange [K⁺ PhO⁻]

Caption: Mechanism of Phase-Transfer Catalysis in Williamson Ether Synthesis.

Part 2: Catalyst & Conditions - Data & Recommendations

Q4: Which Phase-Transfer Catalyst and conditions do you recommend?

The choice of PTC can significantly impact reaction time and yield. Quaternary ammonium salts are the most common and effective for this type of synthesis.[3] While many options exist, Tetrabutylammonium Bromide (TBAB) is a robust and widely available choice.

Table 1: Comparison of Common Phase-Transfer Catalysts and Conditions

CatalystTypeTypical SolventRelative ReactivityKey Considerations
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium SaltAcetonitrile, TolueneHighExcellent balance of solubility and reactivity. A reliable starting point.[2]
Benzyltriethylammonium Chloride (TEBA) Quaternary Ammonium SaltDichloromethane, AcetonitrileHighAlso a very common and effective catalyst.[3]
18-Crown-6 Crown EtherAcetonitrile, THFVery HighExcellent at complexing potassium ions, but significantly more expensive and potentially more toxic.
Potassium Iodide (KI) Additive (not a true PTC)Acetone, DMFModerateCan be added in catalytic amounts to convert the bromo-ester to the more reactive iodo-ester in-situ, accelerating the reaction.[4]

Recommendation: For initial experiments, start with Tetrabutylammonium Bromide (TBAB) at a 5-10 mol% loading in anhydrous acetonitrile, using anhydrous potassium carbonate as the base.

Part 3: Detailed Experimental Protocols

Here are detailed, self-validating protocols for the two-step synthesis.

Protocol 1: Synthesis of Ethyl 2,2-Difluoro-2-phenoxyacetate

Materials:

  • Phenol (1.0 eq)

  • Ethyl bromodifluoroacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Anhydrous Acetonitrile (solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add anhydrous potassium carbonate (2.0 eq) and TBAB (0.1 eq).

  • Reagent Addition: Add anhydrous acetonitrile to the flask, followed by phenol (1.0 eq). Stir the suspension for 10 minutes at room temperature.

  • Reaction Initiation: Add ethyl bromodifluoroacetate (1.1 eq) dropwise to the stirring suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting phenol is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solids with a small amount of diethyl ether.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 2,2-Difluoro-2-phenoxyacetate.

Protocol 2: Hydrolysis to 2,2-Difluoro-2-phenoxyacetic Acid

Materials:

  • Ethyl 2,2-Difluoro-2-phenoxyacetate (1.0 eq)

  • Hydrobromic acid (48% aqueous solution, excess)

  • Glacial Acetic Acid (solvent)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the starting ester (1.0 eq) in a mixture of glacial acetic acid and 48% aqueous hydrobromic acid.

  • Heating: Heat the reaction mixture to reflux (approx. 110-120°C) for several hours (4-12 h). Vigorous hydrolysis under these conditions is often required to cleave the stable ester.[5]

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.

  • Workup:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

    • Extract the aqueous mixture multiple times with ethyl acetate.

    • Combine the organic extracts and wash with water and then brine to remove residual acid.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to yield pure 2,2-Difluoro-2-phenoxyacetic acid.

Part 4: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q5: My etherification reaction (Protocol 1) is very slow or has a low yield. What went wrong?

  • Potential Cause 1: Wet Reagents or Solvent. Phase-transfer catalysis is highly sensitive to water, which can deactivate the catalyst and hinder the formation of the phenoxide.[6]

    • Solution: Ensure all reagents, especially the solvent (acetonitrile) and the base (K₂CO₃), are anhydrous. Dry the K₂CO₃ in an oven before use and use a freshly opened bottle or distilled solvent.

  • Potential Cause 2: Ineffective Base. The base may not be strong enough or its particle size may be too large, reducing the available surface area for reaction.

    • Solution: Use finely powdered anhydrous potassium carbonate. For very stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but this requires stricter anhydrous conditions and handling procedures.

  • Potential Cause 3: Insufficient Catalyst. The catalytic cycle may have been poisoned or the amount used was too low.

    • Solution: Increase the catalyst loading to 10-15 mol%. If that fails, consider adding a co-catalyst like potassium iodide (KI) to facilitate the reaction.[4]

Q6: My hydrolysis reaction (Protocol 2) is incomplete. How can I drive it to completion?

  • Potential Cause 1: Insufficiently Harsh Conditions. The C-F bonds strengthen the ester linkage, making it resistant to hydrolysis.

    • Solution: Increase the reaction time significantly (up to 24 hours) and ensure a vigorous reflux is maintained. Alternatively, switch to a base-catalyzed hydrolysis using a strong base like NaOH or LiOH in a water/THF or water/methanol mixture, followed by acidic workup.

  • Potential Cause 2: Re-esterification during Workup. If an alcohol is used during the workup while acidic conditions are still present, re-esterification can occur.

    • Solution: Ensure the product is thoroughly extracted from the acidic aqueous phase. Avoid using alcohols in the workup or purification steps until the acid is fully neutralized and removed.

Q7: I am observing significant side products. What are they and how can I prevent them?

  • Potential Cause: E2 Elimination. This is a common side reaction in Williamson ether synthesis, especially if the electrophile is sterically hindered or if the base is very strong and non-nucleophilic.[2] While less common with this specific substrate, it is a possibility.

    • Solution: Avoid overly harsh bases if possible. Stick to moderately basic conditions (like K₂CO₃) and the recommended temperature to favor the SN2 substitution pathway.[2]

References

  • Reddy SM et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. J. Chem. Pharm. Res., 12(3):10-14. Available at: [Link]

  • Wnuk, S. F. (2001). Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Wang, X., et al. (2023). Modular Synthesis of Diverse gem-Difluoroalkenes from Trifluoroacetic Anhydride via Phosphorus-Assisted Fluoride Elimination. Organic Letters. Available at: [Link]

  • Google Patents (2009). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

  • Google Patents (2014). US8933268B2 - Process for the preparation of difluroacetic acid.
  • Google Patents (1979). US4140719A - Solid-liquid phase transfer catalysis improved method of preparing 2,4-difluoroaniline.
  • Wang, Y., et al. (2019). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications. Available at: [Link]

  • Albanese, D., et al. (2000). ChemInform Abstract: Phase Transfer Catalysis: Some Recent Applications in Organic Synthesis. ChemInform, 31(17). Available at: [Link]

  • Trinitti International Co., Ltd. (n.d.). Phase Transfer Catalyst. Available at: [Link]

  • Google Patents (2013). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • Xie, X., et al. (2023). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Angewandte Chemie International Edition. Available at: [Link]

  • PubChem (n.d.). 2,2-Difluoro-2-phenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • MDPI (2025). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. Available at: [Link]

  • Joshi, P. & Adhikari, D. (2019). PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. World Journal of Pharmaceutical Research, 8(8), 508-522. Available at: [Link]

  • Sommelet, M. (1930). Acetic acid, ethoxy-, and ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1301. Available at: [Link]

  • JETIR (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(9). Available at: [Link]

  • Annunziata, A., et al. (2024). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry. Available at: [Link]

  • Patsnap Eureka (2015). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. Available at: [Link]

  • ResearchGate (n.d.). Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel oxidation transformations. Available at: [Link]

  • Hu, C., et al. (2005). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry, 70(13), 5006-5009. Available at: [Link]

  • Zabolotnova, E. A., et al. (2017). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 13, 1516-1520. Available at: [Link]

  • Bhat, M. & Belagali, S. L. (2014). A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. International Journal of ChemTech Research, 6(1), 38-41. Available at: [Link]

  • Google Patents (2014). CN104098444A - Preparation method of 2, 2-difluoroethanol.
  • Quick Company (n.d.). Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Difluoromethylation: Decarboxylative Strategies vs. Classical Fluorinating Agents

Introduction: The Rising Prominence of the Difluoromethyl Group in Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the Difluoromethyl Group in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The introduction of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] While monofluorination and trifluoromethylation have long been workhorse strategies, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable motif. Its ability to act as a lipophilic hydrogen-bond donor allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, often leading to enhanced cell permeability and improved pharmacokinetic profiles.[1][2]

This guide provides an in-depth comparison of a modern, radical-based approach for introducing the CF₂H group—photoredox-catalyzed decarboxylation of 2,2-difluoro-2-phenoxyacetic acid and its analogs—against established classes of fluorinating agents. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each methodology, supported by experimental data, to empower researchers in selecting the optimal strategy for their synthetic challenges.

A Modern Paradigm: Difluoromethylation via Photoredox Decarboxylation

A significant advancement in synthetic chemistry is the use of visible-light photoredox catalysis to generate reactive intermediates under exceptionally mild conditions.[3][4] In this context, 2,2-difluoro-2-phenoxyacetic acid and related α,α-difluoroacetic acids are not direct fluorinating agents but rather serve as stable, crystalline precursors to difluoromethyl radicals.[5]

Mechanism of Action: A Photon-Induced Radical Pathway

The process hinges on a catalytic cycle initiated by visible light.[4] A photocatalyst, typically an iridium or ruthenium complex, absorbs a photon, transitioning to a long-lived, high-energy excited state.[3] This excited catalyst can then engage in a single-electron transfer (SET) with the deprotonated carboxylic acid (carboxylate). The resulting carboxyl radical is highly unstable and rapidly undergoes decarboxylation (extrusion of CO₂), to generate the desired difluoromethyl radical.[1][6][7] This radical is then free to engage with a substrate in a variety of bond-forming reactions.

Photoredox Decarboxylative Difluoromethylation cluster_cycle Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Excitation PC_reduced PC•⁻ PC_star->PC_reduced SET (Reductive Quenching) PC_star->PC_reduced  e⁻ from Substrate_ox Radical R-CF₂• (Reactive Species) PC_star->Radical SET PC_reduced->PC SET Oxidation Carboxylate R-CF₂-COO⁻ Acid R-CF₂-COOH (Precursor) Acid:s->Carboxylate:n - H⁺ Carboxylate->PC_star e⁻ Carboxylate->Radical Oxidation & Decarboxylation Product Product R-CF₂-Substrate Radical->Product Addition to Substrate CO2 CO₂ Substrate Substrate (e.g., Alkene) Base Base Light Visible Light (hν) Light->PC Absorption

Caption: General mechanism for photoredox decarboxylative difluoromethylation.

This approach is particularly powerful for the difluoromethylation of alkenes and (hetero)arenes, offering a mild and functional-group-tolerant alternative to traditional methods.

The Established Arsenal: A Comparison with Classical Fluorinating Agents

To fully appreciate the advantages of the decarboxylative strategy, it is essential to compare it with the established workhorses of fluorination chemistry.

Electrophilic Fluorinating Agents ("F⁺" Donors)

Electrophilic fluorinating agents deliver the fluorine atom as an electrophile. The most prominent and versatile member of this class is Selectfluor® .

  • Mechanism: Selectfluor is an N-F reagent that transfers an electrophilic fluorine atom to a nucleophilic center. The precise mechanism can be substrate-dependent, involving either a direct Sₙ2-type attack on the fluorine atom or a single-electron transfer (SET) pathway to generate a radical cation.[8][9]

  • Core Applications: It excels at the fluorination of electron-rich substrates such as enolates, silyl enol ethers, and activated aromatic rings. It is also widely used for direct C-H fluorination reactions.[8][10][11]

  • Causality in Practice: The high reactivity of Selectfluor stems from the electron-deficient nature of the N-F bond. This same reactivity, however, can be a double-edged sword. For highly sensitive or electron-rich substrates, Selectfluor can act as a potent oxidant, leading to undesired side products or decomposition. Careful control of reaction conditions is paramount.[8]

Nucleophilic Deoxyfluorinating Agents

These reagents are designed to replace hydroxyl or carbonyl oxygen atoms with fluorine, a process known as deoxyfluorination. Diethylaminosulfur trifluoride (DAST ) is the archetypal reagent in this category.

  • Mechanism: DAST reacts with an alcohol to form a fluorosulfite intermediate, converting the hydroxyl group into an excellent leaving group. A subsequent Sₙ2 displacement by fluoride delivers the final alkyl fluoride, typically with inversion of stereochemistry.[12]

  • Core Applications: Primarily used for converting primary, secondary, and tertiary alcohols into their corresponding alkyl fluorides, and aldehydes and ketones into geminal difluorides.[12]

  • Causality in Practice: The utility of DAST is often limited by its inherent instability and high reactivity. It is sensitive to moisture and can decompose exothermically at temperatures above 50 °C.[13] For secondary and tertiary alcohols, the reaction can be plagued by elimination side reactions (E1 or E2), especially if the intermediate carbocation is stabilized. This lack of chemoselectivity and the safety concerns necessitate careful handling and often limit its application in late-stage functionalization of complex molecules.[14]

Other Difluoromethylating Agents (Non-Decarboxylative)

This broad category includes reagents that deliver a CF₂H unit through various mechanisms.

  • Difluorocarbene (:CF₂) Precursors: Reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) generate difluorocarbene upon heating.[15] This highly electrophilic intermediate is rapidly trapped by nucleophiles.

    • Application Focus: This method is particularly effective for the O- and S-difluoromethylation of phenols and thiols, respectively, to form valuable Ar-O-CF₂H and Ar-S-CF₂H motifs.[15][16][17] The reaction's success depends on the nucleophilicity of the trapping agent to efficiently intercept the transient difluorocarbene.

  • Radical •CF₂H Precursors: Reagents such as zinc difluoromethanesulfinate (Baran's reagent) can generate the difluoromethyl radical (•CF₂H) upon oxidation.[18]

    • Application Focus: This approach is powerful for the direct C-H difluoromethylation of (hetero)aromatic compounds, often proceeding via a Minisci-type mechanism.[18][19]

Quantitative & Qualitative Performance Comparison

The choice of fluorinating agent is dictated by the specific synthetic transformation required. The table below summarizes the key characteristics of each class of reagent.

FeatureDecarboxylative (e.g., Ar-CF₂COOH)Electrophilic (e.g., Selectfluor)Nucleophilic (e.g., DAST)Difluorocarbene (e.g., ClCF₂CO₂Na)
Reactive Species R-CF₂• (Radical)"F⁺" (Electrophile)"F⁻" (Nucleophile):CF₂ (Carbene)
Primary Use C-CF₂H bond formation (Alkenes, Arenes)C-F bond formation (Enolates, C-H)C-F, C-F₂ bond formation (from Alcohols, Carbonyls)O/S-CF₂H bond formation (from Phenols, Thiols)
Key Advantages Mild (light, RT), high functional group tolerance, uses stable solid precursors.[1][7]Highly reactive, versatile, commercially available, easy to handle.[8]Well-established for deoxyfluorination.Inexpensive, stable precursors.[15]
Key Limitations Requires photocatalyst/light, substrate must trap radical effectively.Can be overly oxidative, potential for side reactions.[8]Thermally unstable, moisture-sensitive, elimination side-products, poor atom economy.[14]Often requires heat, limited to heteroatom nucleophiles.[17]
Safety Profile Generally good; avoids hazardous reagents.Stable solid, low toxicity.[20]Hazardous; potential for explosive decomposition.[13]Good; reagent is a stable salt.
Experimental Data Snapshot: A Head-to-Head Look

The following table provides representative yields for common transformations, illustrating the practical utility of each method.

TransformationReagent/MethodSubstrate ExampleProduct YieldReference
Decarboxylative Difluoromethylation Ni/Photoredox Catalysisα-Amino Acid Derivative76% (>99% ee)[6]
Electrophilic Fluorination Selectfluor1,3-Dicarbonyl Compoundup to 93% (mono-F), 99% (di-F)[8]
Nucleophilic Deoxyfluorination DASTSecondary Alcohol~28-76% (highly substrate dependent)[21]
C-H Difluoromethylation TMSCF₂H / CuCNOxazole Derivative89%[22]
O-Difluoromethylation ClCF₂CO₂Na / HeatSubstituted Phenol~70-90%[17]
Stereoselective Difluoromethylation Chiral SulfoximineKetimine64-99% (high dr)[2]

Experimental Protocol: Visible-Light-Mediated Decarboxylative Difluoromethylation

This protocol is a representative example for the difluoromethylation of an alkene using a carboxylic acid precursor, adapted from established literature procedures.[1][6][7]

Self-Validating System:

The success of this reaction is validated by the consumption of the starting materials (alkene and carboxylic acid) and the appearance of a new product with a characteristic difluoromethyl signal in the ¹⁹F NMR spectrum. Control experiments run in the absence of light or photocatalyst should yield no product, confirming the necessity of the photoredox cycle.

Experimental_Workflow prep 1. Preparation - Add carboxylic acid (1.2 eq) - Add alkene (1.0 eq) - Add photocatalyst (1-2 mol%) - Add base & solvent degas 2. Degassing - Seal the reaction vessel - Sparge with Argon/N₂ for 15-30 min prep->degas irradiate 3. Irradiation - Place vessel near blue LED light source - Stir vigorously at room temperature - Monitor by TLC/LCMS (12-24h) degas->irradiate workup 4. Workup - Quench with water - Extract with organic solvent (e.g., EtOAc) - Wash with brine, dry (Na₂SO₄) irradiate->workup purify 5. Purification - Concentrate in vacuo - Purify by flash column chromatography workup->purify analysis 6. Analysis - Characterize by ¹H, ¹³C, ¹⁹F NMR, HRMS purify->analysis

Caption: Workflow for photoredox-catalyzed decarboxylative difluoromethylation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the α,α-difluoroacetic acid precursor (e.g., 2,2-difluoro-2-phenoxyacetic acid, 1.2 equivalents), the alkene substrate (1.0 equivalent), the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%), and a suitable base (e.g., Na₂HPO₄, 2.0 equivalents).

  • Solvent Addition & Degassing: Add the appropriate solvent (often a mixture, such as CH₃CN/H₂O) to achieve the desired concentration (e.g., 0.1 M).[7] Seal the vial with a septum and degas the mixture for 15-30 minutes by bubbling argon or nitrogen through the solution. This step is critical to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the sealed vial approximately 2-5 cm from a blue LED lamp (e.g., 34 W Kessil lamp) and begin vigorous stirring. Use a fan to maintain the reaction temperature at approximately 25 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification & Analysis: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired difluoromethylated product. Confirm the structure and purity using ¹H, ¹³C, and ¹⁹F NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Conclusion and Authoritative Grounding

The selection of a fluorination strategy is a critical decision in the design of a synthetic route.

  • Decarboxylative difluoromethylation , using precursors like 2,2-difluoro-2-phenoxyacetic acid, represents a powerful and modern strategy. Its reliance on mild, light-driven conditions makes it exceptionally tolerant of sensitive functional groups, positioning it as a premier choice for late-stage functionalization of complex molecules.[1][6]

  • Selectfluor remains the undisputed champion for general-purpose electrophilic fluorination, offering high reactivity and operational simplicity for a vast range of nucleophilic substrates.[8]

  • DAST , despite its significant safety and selectivity drawbacks, retains a niche role for specific deoxyfluorination transformations where its reactivity is required and side reactions can be managed.[13][14]

  • Difluorocarbene precursors provide a direct, efficient, and often high-yielding route specifically for the synthesis of aryl difluoromethyl ethers and thioethers, which are important pharmacophores.[15][17]

Ultimately, a deep understanding of the underlying reaction mechanisms and a careful evaluation of substrate compatibility are paramount. The expansion of photoredox-catalyzed methods continues to lower the barrier to accessing complex fluorinated structures, providing chemists with safer, more selective, and highly effective tools for modern drug discovery.

References

  • Nyffeler, P. T., et al. (2004). Selectfluor: mechanistic insight and applications. Angewandte Chemie International Edition, 44(2), 192-212. [Link]

  • Choi, C., et al. (2023). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society. [Link]

  • Choi, C., et al. (2023). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 145(44), 24175–24181. [Link]

  • Jin, Y., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2614–2617. [Link]

  • Fu, H., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2614-2617. [Link]

  • Doyle, A. G., et al. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society. [Link]

  • Sammis, G. M., et al. (2011). Difluoromethylation of Phenols. Organic Syntheses, 88, 164. [Link]

  • Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

  • Gouverneur, V., et al. (2025). Protodefluorinated Selectfluor® heteroaggregate photoinduces direct C(sp3)–H fluorinations without photocatalyst. Organic Chemistry Frontiers. [Link]

  • Sotorrios, L., & Jakab, G. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 30(13), 665. [Link]

  • Macmillan, D. W. C., et al. (2019). Light-driven Deoxyfluorination of Alcohols with Selectfluor. Tetrahedron, 75, 4222-4227. [Link]

  • Lectka, T., et al. (2018). Fluorofunctionalization of C=C Bonds with Selectfluor. Journal of Organic Chemistry, 83(23), 14451-14459. [Link]

  • Gouverneur, V., et al. (2017). Investigating Substrate Scope and Enantioselectivity of a Defluorinase by a Stereochemical Probe. Journal of the American Chemical Society, 139(32), 11049-11052. [Link]

  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7063-7117. [Link]

  • Hu, J., et al. (2005). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry, 70(13), 5004-5007. [Link]

  • Ritter, T., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(8), 2872-2875. [Link]

  • Xiao, J.-C., et al. (2018). Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes. Journal of the American Chemical Society, 140(38), 11965–11969. [Link]

  • Bode Research Group. (2015). Photoredox catalysis. ETH Zurich. [Link]

  • Wang, F., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Chemical Communications, 57(59), 7213-7216. [Link]

  • Hu, J., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7041. [Link]

  • Fu, H., et al. (2020). Visible-light Induced Decarboxylative Coupling of Phenoxyacetic Acid with Disulfides: Synthesis of α-Arylthioanisole Derivatives. ResearchGate. [Link]

  • Dolbier, W. R., Jr. (2019). Decarboxylative difluoromethylation and radical difluoromethylation‐cyclization by using zinc difluoromethanesulphinate. ResearchGate. [Link]

  • Nevado, C., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]

  • Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Selectfluor. [Link]

  • Macmillan, D. W. C., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657. [Link]

  • Hu, P., et al. (2022). Visible-Light-Induced Decarboxylative Fluorination of Aliphatic Carboxylic Acids Catalyzed by Iron. Organic Letters, 24(33), 5972-5976. [Link]

  • Hu, J., et al. (2024). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox. Organic Letters. [Link]

  • Hu, J., et al. (2023). Difluoromethyl radical precursors and the initiating protocols. ResearchGate. [Link]

  • PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid. National Center for Biotechnology Information. [Link]

  • Melchiorre, P., et al. (2025). Photoredox Dual Catalysis: A Fertile Playground for the Discovery of New Reactivities. Chemistry – A European Journal. [Link]

  • Gryko, D. T., et al. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 28(1), 389. [Link]

Sources

Comparative

A Comparative Guide to Validating the Efficacy of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors in Preclinical Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of Pyruvate Dehydrogenase Kinase (PDK) inhibitors. By delving into the underlying mec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of Pyruvate Dehydrogenase Kinase (PDK) inhibitors. By delving into the underlying mechanisms and providing detailed, field-proven experimental protocols, this document serves as a practical resource for the objective comparison of PDK inhibitors, using Dichloroacetate (DCA) and AZD7545 as primary examples. Our focus is on empowering researchers with the knowledge to design self-validating experiments that generate robust and reliable data.

The Central Role of Pyruvate Dehydrogenase Kinase in Cellular Metabolism

Cellular energy metabolism is a tightly regulated network of biochemical pathways. A critical control point in this network is the Pyruvate Dehydrogenase Complex (PDC), a mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle. PDC catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a key substrate for the TCA cycle and subsequent oxidative phosphorylation.[1][2] The activity of PDC is, in turn, regulated by a family of four isoenzymes of Pyruvate Dehydrogenase Kinase (PDK1-4).[3]

PDKs phosphorylate the E1α subunit of PDC, leading to its inactivation.[2][3] This phosphorylation event effectively acts as a brake on the entry of pyruvate into the TCA cycle, shifting cellular metabolism towards aerobic glycolysis, a phenomenon famously observed in cancer cells and known as the Warburg effect.[4][5] In various diseases, including cancer, diabetes, and heart failure, PDKs are often upregulated, making them attractive therapeutic targets.[3] By inhibiting PDK, the brake on PDC is released, promoting oxidative phosphorylation and restoring normal metabolic function.

The following diagram illustrates the pivotal role of PDK in regulating cellular metabolism:

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Anaerobic Respiration PDC Pyruvate Dehydrogenase Complex (PDC) (Active) Pyruvate->PDC AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDC->AcetylCoA PDC_inactive Pyruvate Dehydrogenase Complex (PDC) (Inactive) PDC->PDC_inactive PDC_inactive->PDC PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC PDP Pyruvate Dehydrogenase Phosphatase (PDP) PDP->PDC_inactive Inhibitors PDK Inhibitors (e.g., DCA, AZD7545) Inhibitors->PDK Inhibition

Caption: The regulatory role of PDK in cellular metabolism.

Comparative Analysis of PDK Inhibitors: Dichloroacetate (DCA) vs. AZD7545

To illustrate the process of validating PDK inhibitor efficacy, we will compare two well-characterized compounds: Dichloroacetate (DCA) and AZD7545. DCA is a structural analog of pyruvate and a non-selective PDK inhibitor that has been in clinical use for metabolic disorders.[4][6] AZD7545 is a more potent and selective ATP-competitive inhibitor of PDK.[3][7]

Parameter Dichloroacetate (DCA) AZD7545 References
Mechanism of Action Pyruvate analog, allosteric inhibitorATP-competitive inhibitor, binds to the lipoyl-binding pocket[4][6][7]
PDK Isoform Selectivity Pan-inhibitor, with higher potency for PDK2.Potent inhibitor of PDK1 and PDK2.[7][8]
IC50 for PDK1 > 1 mM36.8 nM[3][6]
IC50 for PDK2 ~0.2 mM6.4 nM[3][8]
IC50 for PDK3 ~8 mM600 nM[6][9]
IC50 for PDK4 Not effectively inhibitedNot effectively inhibited[3][8]
Cellular Potency (IC50) 13.3 - 27.0 mM (Melanoma cell lines)35.0 - 89.3 µM (Melanoma cell lines)[10][11]

Experimental Protocols for Validating PDK Inhibitor Efficacy

The following protocols provide a robust framework for assessing the efficacy of PDK inhibitors. These assays are designed to be self-validating by measuring both the direct enzymatic inhibition and the downstream cellular consequences.

In Vitro PDK Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PDK isoform. The ADP-Glo™ Kinase Assay is a common and reliable method.[12][13]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. PDK catalyzes the transfer of a phosphate group from ATP to a substrate, generating ADP. The remaining ATP is then depleted, and the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal. The light output is directly proportional to PDK activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer.

    • Dilute the recombinant PDK enzyme (e.g., PDK1, PDK2, or PDK3) to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare a 2x substrate/ATP mix containing the peptide substrate and ATP in 1x Kinase Assay Buffer.

  • Assay Plate Setup (96-well or 384-well plate):

    • Test Compound Wells: Add serial dilutions of the test compound (e.g., AZD7545) to the wells.

    • Positive Control Wells: Add vehicle (e.g., DMSO) to the wells.

    • Negative Control (Blank) Wells: Add 1x Kinase Assay Buffer without the enzyme.

  • Enzyme Addition: Add the diluted PDK enzyme to the test compound and positive control wells.

  • Initiate Kinase Reaction: Add the 2x substrate/ATP mix to all wells to start the reaction.

  • Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[12][14]

  • ATP Depletion and Luminescence Detection:

    • Equilibrate the plate to room temperature.

    • Add ADP-Glo™ Reagent to all wells and incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells and incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the average luminescence of the negative control from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control (0% inhibition).

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cellular Assay: Measurement of Lactate Production

A key downstream effect of PDK inhibition is the redirection of pyruvate from lactate production to the TCA cycle. Therefore, measuring a decrease in lactate production in cell culture supernatant is a strong indicator of target engagement.

Principle: Lactate in the cell culture medium is oxidized by lactate dehydrogenase (LDH) to pyruvate, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced, which is proportional to the lactate concentration, is measured by its absorbance at 340 nm.[15][16]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., cancer cell lines known to exhibit high rates of glycolysis) in a 24-well or 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PDK inhibitor (e.g., DCA or AZD7545) for a predetermined time (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

  • Lactate Assay:

    • Prepare a reaction mixture containing glycine buffer, NAD+, and lactate dehydrogenase.

    • Prepare a standard curve using known concentrations of sodium lactate.

    • Add samples and standards to a 96-well plate.

    • Add the reaction mixture to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 15-30 minutes.

    • Measure the absorbance at 340 nm using a microplate reader.

  • Data Analysis:

    • Calculate the lactate concentration in each sample using the standard curve.

    • Normalize the lactate concentration to the cell number or total protein content.

Cellular Assay: Western Blot for Phosphorylation of PDH-E1α

This assay provides direct evidence of target engagement within the cell by measuring the phosphorylation status of the PDC E1α subunit. Inhibition of PDK should lead to a decrease in the phosphorylation of PDH-E1α at specific serine residues (e.g., Ser293).[17][18]

Step-by-Step Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the PDK inhibitor as described above.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to remove cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated PDH-E1α (e.g., anti-pSer293) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, re-probe the membrane with an antibody against total PDH-E1α or a housekeeping protein (e.g., β-actin or GAPDH).

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an appropriate substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated PDH-E1α signal to the total PDH-E1α or housekeeping protein signal.

The following diagram outlines a typical experimental workflow for validating the efficacy of a PDK inhibitor:

cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Data Analysis & Interpretation EnzymeAssay PDK Enzymatic Assay (e.g., ADP-Glo™) IC50 Determine IC50 EnzymeAssay->IC50 DataAnalysis Analyze and Compare Data IC50->DataAnalysis CellCulture Cell Culture with PDK Inhibitor LactateAssay Lactate Production Assay CellCulture->LactateAssay WesternBlot Western Blot for p-PDH-E1α CellCulture->WesternBlot CellViability Cell Viability Assay (e.g., MTS) CellCulture->CellViability LactateAssay->DataAnalysis WesternBlot->DataAnalysis CellViability->DataAnalysis Efficacy Validate Inhibitor Efficacy DataAnalysis->Efficacy

Caption: Experimental workflow for validating PDK inhibitor efficacy.

Discussion: Ensuring Scientific Integrity and Trustworthiness

The presented experimental framework is designed to be a self-validating system. The causality behind the experimental choices is rooted in the established mechanism of action of PDK.

  • Direct Target Engagement: The in vitro enzymatic assay provides direct evidence of the inhibitor's ability to interact with and inhibit its molecular target.

  • Cellular Target Engagement: The Western blot for phosphorylated PDH-E1α confirms that the inhibitor can penetrate the cell membrane and engage its target within the complex cellular environment.

  • Functional Cellular Outcome: The lactate production assay demonstrates a key functional consequence of PDK inhibition, linking target engagement to a measurable metabolic phenotype.

  • Phenotypic Consequence: Cell viability assays (e.g., MTS) can further correlate the metabolic shift with a relevant cellular outcome, such as reduced proliferation or induced apoptosis in cancer cells.[19]

By systematically performing these interconnected assays, researchers can build a compelling and trustworthy case for the efficacy of a given PDK inhibitor. Discrepancies between the results of these assays can also provide valuable insights, for example, if a compound is potent in an enzymatic assay but shows weak cellular activity, it may indicate poor cell permeability or off-target effects.

Conclusion

Validating the efficacy of PDK inhibitors requires a multi-faceted approach that combines direct enzymatic assays with functional cellular readouts. The protocols and comparative data presented in this guide offer a robust starting point for researchers in this field. By understanding the underlying biology and employing these self-validating experimental systems, scientists can confidently assess the potential of novel PDK inhibitors and contribute to the development of new therapies for a range of metabolic diseases.

References

  • Kato, M., Li, J., Chuang, J. L., & et al. (2007). Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol. Structure, 15(8), 992–1004. [Link]

  • Stacpoole, P. W. (2017). Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Pyruvate Dehydrogenase Kinase (PDC/PDK) Axis in Cancer. JNCI: Journal of the National Cancer Institute, 109(11). [Link]

  • Assay Genie. (n.d.). PPDK (Pyruvate, phosphate dikinase) Activity Assay Kit (Fluorometric/Colorimetric). Assay Genie.[Link]

  • Zhang, W., Zhang, S.-L., Hu, X., & et al. (2018). Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications. IUBMB Life, 70(6), 484-494. [Link]

  • Holness, M. J., & Sugden, M. C. (2021). PDK2: An Underappreciated Regulator of Liver Metabolism. International Journal of Molecular Sciences, 22(9), 5026. [Link]

  • de la Cruz-Leyva, C., & et al. (2022). Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. Cancers, 14(7), 1735. [Link]

  • Vander Heiden, M. G. (2020). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. Methods in Enzymology, 634, 331-346. [Link]

  • Michelakis, E. D., Sutendra, G., & Dromparis, P. (2012). Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology. Frontiers in Oncology, 2, 154. [Link]

  • Khan, A., & et al. (2009). Investigation on the mechanism of dichloroacetate (DCA) induced apoptosis in breast cancer. Journal of Clinical Oncology, 27(15_suppl), e11527. [Link]

  • Wang, Y., & et al. (2023). Reprogramming Energy Metabolism with Synthesized PDK Inhibitors Based on Dichloroacetate Derivatives and Targeted Delivery Systems for Enhanced Cancer Therapy. Journal of Medicinal Chemistry, 66(2), 1269–1284. [Link]

  • protocols.io. (2023). Lactate Concentration assay (LDH method). protocols.io.[Link]

  • de la Cruz-Leyva, C., & et al. (2022). Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. Semantic Scholar.[Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Lactic Acid Measurement Lactate Assay Kit-WST. Dojindo Molecular Technologies, Inc.[Link]

  • Rowe, I., Chiaravalli, M., & Boletta, A. (2013). ATP and Lactate Quantification. Bio-protocol, 3(23). [Link]

  • de la Cruz-Leyva, C., & et al. (2023). Pyruvate dehydrogenase kinase expression profile is a biomarker for cancer sensitivity to dichloroacetate-mediated growth inhibition. bioRxiv.[Link]

  • Sand, K. M., & et al. (2018). Western blot analysis of phosphorylation status of PDHE1α. Bio-protocol, 8(19). [Link]

  • ResearchGate. (n.d.). IC 50 values for DCA and AZD7545. ResearchGate.[Link]

  • Park, S., & et al. (2012). Monitoring phosphorylation of the pyruvate dehydrogenase complex. Methods in Enzymology, 505, 239-253. [Link]

  • Tip Biosystems. (n.d.). DETERMINATION OF LACTATE CONCENTRATION USING PHOTOPETTE® CELL. Tip Biosystems.[Link]

  • BPS Bioscience. (n.d.). PDK3 Kinase Assay Kit. BPS Bioscience.[Link]

  • Wu, J., & et al. (2018). Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia. RSC Advances, 8(6), 3125-3134. [Link]

  • Pathiranage, M. S., & et al. (2023). All-in-One Pyruvate Dehydrogenase Kinase Inhibitor for Tracking, Targeting, and Enhanced Efficacy. Bioconjugate Chemistry, 34(7), 1269–1280. [Link]

  • Piao, H., & et al. (2014). VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cell death in cancer cells. Oncotarget, 5(24), 12864–12878. [Link]

  • Thirunavukkarasu, N., & et al. (2019). Inhibition of Pyruvate Dehydrogenase Kinase Enhances the Antitumor Efficacy of Oncolytic Reovirus. Cancer Research, 79(15), 3957–3968. [Link]

  • Püschel, F., & et al. (2018). Phosphorylation of the pyruvate dehydrogenase complex precedes HIF-1-mediated effects and pyruvate dehydrogenase kinase 1 upregulation during the first hours of hypoxic treatment in hepatocellular carcinoma cells. OncoTargets and Therapy, 11, 2235–2247. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Laboratories, Inc.[Link]

Sources

Validation

structure-activity relationship (SAR) of 2,2-Difluoro-2-phenoxyacetic acid analogs

An in-depth technical comparison guide for medicinal chemists and drug development professionals evaluating the 2,2-Difluoro-2-phenoxyacetic acid scaffold against traditional bioisosteres. Executive Summary: The Fluorine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for medicinal chemists and drug development professionals evaluating the 2,2-Difluoro-2-phenoxyacetic acid scaffold against traditional bioisosteres.

Executive Summary: The Fluorine Advantage in Scaffold Design

The 2,2-difluoro-2-phenoxyacetic acid (DFPAA) moiety (CAS: 24210-45-5) has emerged as a privileged building block in modern rational drug design. Historically, the unsubstituted phenoxyacetic acid (PAA) scaffold has been utilized in various therapeutic classes, ranging from PPAR agonists (fibrates) to Lysophosphatidic Acid Receptor (LPA) antagonists. However, the traditional PAA scaffold suffers from significant pharmacokinetic liabilities, primarily rapid CYP450-mediated α -oxidation.

By objectively comparing the DFPAA scaffold against its unsubstituted (-CH 2​ -) and gem-dimethyl (-C(CH 3​ ) 2​ -) alternatives, this guide demonstrates how α,α -difluorination provides a superior balance of target binding affinity, metabolic stability, and membrane permeability[1].

Mechanistic Rationale: The Causality of Fluorination

The decision to replace α -protons with fluorine is not merely empirical; it is driven by predictable physicochemical causality.

  • Electronic Modulation & pKa Drop: The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This drops the pKa of the adjacent carboxylic acid from approximately 3.1 (in standard PAA) to roughly 1.5. This ensures the carboxylate is fully ionized at physiological pH (7.4), driving the formation of highly stable, predictable salt bridges with basic amino acid residues (e.g., Lysine 22 and Lysine 278) in target binding pockets[1].

  • Metabolic Shielding: The α -carbon of a standard phenoxyacetic acid is a primary site for oxidative metabolism. The C-F bond possesses a significantly higher bond dissociation energy (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol). This energetic barrier effectively blocks CYP450-mediated hydrogen abstraction, drastically extending the in vivo half-life[1].

  • Steric & Lipophilic Balance: While a gem-dimethyl substitution also blocks α -oxidation, it introduces significant steric bulk that frequently causes conformational clashes within tight receptor pockets. The gem-difluoro group is sterically conservative (van der Waals radius of F is 1.47 Å vs. H 1.20 Å) while simultaneously increasing the overall lipophilicity (logP), thereby enhancing passive membrane permeability.

SAR_Logic Base Phenoxyacetic Acid (PAA) Scaffold Unsub Unsubstituted (-CH2-) pKa ~3.1 Metabolically Labile Base->Unsub Baseline GemMe Gem-Dimethyl (-C(CH3)2-) pKa ~3.5 Steric Bulk Base->GemMe Alkylation GemF Gem-Difluoro (-CF2-) pKa ~1.5 Optimal Binding Base->GemF Fluorination Target Target Engagement (Strong Salt Bridges) GemF->Target ADME ADME Profile (Blocked α-Oxidation) GemF->ADME

Logical SAR impact of gem-difluoro substitution on phenoxyacetic acid scaffolds.

Comparative SAR Data

The following table synthesizes quantitative structure-activity relationship (SAR) data comparing the three primary α -substitutions using a generalized LPA2 receptor antagonist model[1].

Scaffold ModificationApprox. pKaSteric Bulk ( α -Position)In Vitro HLM Stability ( t1/2​ )Target Affinity ( KD​ )Permeability ( Papp​ )
Unsubstituted (-CH 2​ -) ~3.1MinimalLow (< 30 min)Moderate (~45 nM)Low
Gem-Dimethyl (-C(CH 3​ ) 2​ -) ~3.5HighModerate (~60 min)Low (> 500 nM)*Moderate
Gem-Difluoro (-CF 2​ -) ~1.5Low-ModerateHigh (> 90 min)High (~1.3 nM)High

*The sharp drop in target affinity for the gem-dimethyl analog is typically attributed to steric clashes with the receptor's binding pocket walls, preventing optimal alignment of the carboxylate pharmacophore.

Experimental Workflows & Methodologies

To objectively evaluate the performance of synthesized DFPAA analogs, the following self-validating experimental protocols must be employed.

Workflow Synth 1. Synthesis (DFPAA Block) Bind 2. Target Binding (FSA-CIR Assay) Synth->Bind Metab 3. Stability (HLM/MLM) Bind->Metab Perm 4. Permeability (PAMPA) Metab->Perm Lead 5. Lead Selection (In Vivo) Perm->Lead

Step-by-step experimental workflow for evaluating DFPAA analogs.

Protocol 1: Target Engagement via Free Solution Assay-Compensated Interferometric Reader (FSA-CIR)

This label-free technique accurately determines the binding equilibrium constant ( KD​ ) by measuring refractive index changes upon ligand-receptor binding[1].

  • Sensor Preparation: Immobilize the target receptor (e.g., LPA2) onto the FSA-CIR sensor chip using standard amine coupling chemistry. Block unreacted sites with 1M ethanolamine.

  • Ligand Titration: Prepare a serial dilution of the DFPAA analog (0.1 nM to 10 μ M) in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Inject the ligand series over the sensor surface at a constant flow rate.

  • Self-Validation Control: Inject a known endogenous reference ligand (e.g., Lysophosphatidic acid, known KD​ ~6.7 nM)[1] to validate the dynamic range and functional integrity of the immobilized receptor.

  • Data Acquisition: Record the steady-state binding signals and fit the data to a 1:1 Langmuir binding model to calculate the exact KD​ .

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay isolates the specific impact of the CF 2​ substitution on CYP450-mediated clearance.

  • Incubation Setup: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM, 0.5 mg/mL protein), 100 mM phosphate buffer (pH 7.4), and 1 μ M of the DFPAA test compound.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Extract 50 μ L aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each sample in 150 μ L of ice-cold acetonitrile containing an internal standard.

  • Self-Validation Control: Run a parallel incubation without NADPH to differentiate true CYP-mediated metabolism from chemical instability. Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.

  • Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Source: sigmaaldrich.
  • Title: Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2)

Sources

Comparative

side-by-side comparison of different synthetic methods for 2,2-Difluoro-2-phenoxyacetic acid

Executive Summary & Chemical Context 2,2-Difluoro-2-phenoxyacetic acid (CAS 24210-45-5) is a highly valued fluorinated building block in medicinal chemistry and agrochemical development [1]. The introduction of the α,α-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2,2-Difluoro-2-phenoxyacetic acid (CAS 24210-45-5) is a highly valued fluorinated building block in medicinal chemistry and agrochemical development [1]. The introduction of the α,α-difluoroether moiety profoundly impacts the lipophilicity, metabolic stability, and conformational preference of drug candidates.

Synthesizing this compound requires careful selection of reagents to avoid undesired decarboxylation. This guide objectively compares the two predominant synthetic pathways: the Direct Alkylation Method using sodium 2-chloro-2,2-difluoroacetate (SCDA) and the Two-Step Esterification-Hydrolysis Method using ethyl 2-bromo-2,2-difluoroacetate (EBDA).

Mechanistic Divergence & Route Selection

The primary challenge in synthesizing 2,2-difluoro-2-phenoxyacetic acid is managing the reactivity of the halodifluoroacetate precursor. Halodifluoroacetates are widely utilized as difluorocarbene (:CF 2​ ) sources at elevated temperatures (typically >90 °C) [2].

If the reaction temperature exceeds the activation barrier for thermal decarboxylation, the reagent decomposes into difluorocarbene, CO 2​ , and a halide ion. The phenoxide will then trap the difluorocarbene to yield difluoromethoxybenzene (an aryl difluoromethyl ether) rather than the desired acetic acid derivative [2]. Therefore, preserving the carboxylate group necessitates strict temperature control and highly nucleophilic conditions to favor the S N​ 2-like displacement of the halide over thermal decomposition.

G SCDA_Phenoxide Phenoxide + Sodium 2-chloro-2,2-difluoroacetate TempLow Low Temp (< 60°C) SN2-like Displacement SCDA_Phenoxide->TempLow TempHigh High Temp (> 90°C) Thermal Decarboxylation SCDA_Phenoxide->TempHigh Target 2,2-Difluoro-2- phenoxyacetic acid (Desired Target) TempLow->Target Carbene Difluorocarbene [:CF2] + CO2 + NaCl TempHigh->Carbene SideProduct Difluoromethoxybenzene (Undesired Side Product) Carbene->SideProduct

Fig 1. Temperature-dependent mechanistic divergence of halodifluoroacetates.

Comparative Data Analysis

The table below summarizes the quantitative and operational differences between the two primary synthetic routes.

ParameterRoute A: Direct Alkylation [1]Route B: Two-Step Method [3]
Primary Reagent Sodium 2-chloro-2,2-difluoroacetate (SCDA)Ethyl 2-bromo-2,2-difluoroacetate (EBDA)
Base & Solvent NaH in Anhydrous DioxaneK 2​ CO 3​ in DMF (Step 1); LiOH (Step 2)
Step Count 1 Step2 Steps (Alkylation + Hydrolysis)
Reaction Temperature Room Temperature (Strictly <60 °C)60 °C (Step 1); Room Temp (Step 2)
Typical Yield 40% – 65%75% – 90% (Over two steps)
Primary Side Reaction Thermal decarboxylation to difluoromethyl etherIncomplete hydrolysis of the sterically hindered ester
Scalability Moderate (Exothermic deprotonation requires care)High (Robust intermediates, easy purification)

Experimental Protocols & Causality

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each mechanistic step in real-time.

G cluster_A Route A: Direct Alkylation cluster_B Route B: Two-Step Method Phenol Phenol (Starting Material) SCDA Sodium 2-chloro- 2,2-difluoroacetate + NaH, Dioxane, RT Phenol->SCDA EBDA Ethyl 2-bromo- 2,2-difluoroacetate + K2CO3, DMF, 60°C Phenol->EBDA Product 2,2-Difluoro-2- phenoxyacetic acid (Target Product) SCDA->Product 1 Step Ester Ethyl 2,2-difluoro- 2-phenoxyacetate EBDA->Ester Hydrolysis LiOH Hydrolysis Dioxane/H2O, RT Ester->Hydrolysis Hydrolysis->Product 2 Steps

Fig 2. Workflow comparison of Route A (Direct) and Route B (Two-Step).

Route A: Direct Alkylation via SCDA

This route is highly efficient as it avoids a secondary hydrolysis step, but it requires strict adherence to temperature limits to prevent decarboxylation [1].

  • Deprotonation: Dissolve phenol (1.0 equiv) in anhydrous dioxane (approx. 0.6 M). Add sodium hydride (60 wt% dispersion in mineral oil, 1.0 equiv) portion-wise at room temperature.

    • Causality: NaH ensures irreversible, quantitative deprotonation to the highly nucleophilic phenoxide. Dioxane is chosen as a polar aprotic solvent that effectively solvates the sodium cation without participating in hydrogen bonding, maximizing phenoxide reactivity.

  • Alkylation: Once H 2​ evolution ceases (approx. 30 mins), add sodium 2-chloro-2,2-difluoroacetate (0.7 to 1.0 equiv) in one portion.

  • Stirring: Maintain the reaction under vigorous stirring at room temperature for 12-16 hours.

    • Causality: Keeping the reaction at room temperature prevents the thermal decarboxylation of SCDA into difluorocarbene, forcing the reaction down the substitution pathway [2].

  • Self-Validation & Workup: Monitor the reaction via TLC (1:2 EtOAc:Hexanes). The disappearance of the phenol spot and the appearance of a highly polar baseline spot (the sodium salt of the product) indicates completion. Quench with water, then acidify the aqueous layer with 2M HCl to pH ~2. Extract with EtOAc.

    • Critical Check: The product is highly water-soluble as a sodium salt. Failure to reach pH 2 will result in the product being lost in the aqueous waste.

Route B: Two-Step Esterification-Hydrolysis via EBDA

This route is often preferred for larger-scale syntheses because the ester intermediate is highly stable, and EBDA is less prone to spontaneous decarboxylation at moderate temperatures [3].

Step 1: Esterification

  • Reaction Setup: Combine phenol (1.0 equiv), anhydrous K 2​ CO 3​ (1.2 equiv), and ethyl 2-bromo-2,2-difluoroacetate (1.05 equiv) in DMF (0.5 M). Heat the mixture to 60 °C for 2-4 hours.

    • Causality: K 2​ CO 3​ is a mild base sufficient for phenol deprotonation. The bromide in EBDA is a superior leaving group compared to chloride, allowing the alkylation to proceed smoothly at 60 °C. DMF accelerates the S N​ 2 displacement.

  • Self-Validation & Isolation: LCMS or TLC will show the formation of a non-polar ester intermediate. Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), and concentrate to isolate ethyl 2,2-difluoro-2-phenoxyacetate.

Step 2: Saponification

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of dioxane and 2M aqueous LiOH. Stir at room temperature for 4 hours.

    • Causality: LiOH provides clean, rapid saponification of the sterically hindered difluoroester without causing defluorination side reactions that harsher bases (like refluxing NaOH) might trigger.

  • Self-Validation & Workup: TLC will show the complete disappearance of the non-polar ester spot. Wash the basic aqueous layer once with diethyl ether to remove organic impurities. Acidify the aqueous layer with concentrated HCl to pH 2, and extract the precipitated 2,2-difluoro-2-phenoxyacetic acid with EtOAc. Dry over Na 2​ SO 4​ and concentrate.

References

  • Vertex Pharmaceuticals Incorporated. (2023). N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives (Patent No. WO2023187677A1).
  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180.[Link]

Validation

toxicological profile of 2,2-Difluoro-2-phenoxyacetic acid compared to similar compounds

As a Senior Application Scientist, I frequently see drug development and environmental toxicology teams struggle to categorize isolated fluoro-ethers. When evaluating the safety profile of emerging fluorinated compounds,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see drug development and environmental toxicology teams struggle to categorize isolated fluoro-ethers. When evaluating the safety profile of emerging fluorinated compounds, we must look beyond simple structural classifications and interrogate their toxicokinetics.

2,2-Difluoro-2-phenoxyacetic acid (DFPAA) presents a fascinating toxicological case study. Because it contains a fully fluorinated methylene group (-CF2-) isolated between an ether oxygen and a carboxylic acid, it occupies a unique chemical space. While its specific structure sometimes excludes it from narrower OECD PFAS definitions ([1]), its toxicological behavior bridges the gap between rapidly metabolized unfluorinated phenoxy herbicides and highly persistent perfluoroalkyl ether acids (PFEAs) like Perfluoro-2-methoxyacetic acid (PFMOAA) ([2]).

This guide objectively compares the toxicological performance of DFPAA against its unfluorinated parent (Phenoxyacetic acid), a short-chain PFEA (PFMOAA), and a legacy reference (PFOA), providing actionable experimental workflows to validate these differences.

Structural Causality: The Alpha-Difluoro Effect

To understand the toxicity of DFPAA, we must first understand the causality of its metabolism.

Unfluorinated Phenoxyacetic acid (PAA) is characterized by a labile C-H bond at the alpha position. In mammalian systems, this bond is rapidly targeted by Cytochrome P450 (CYP450) enzymes, leading to O-dealkylation, ring hydroxylation, and rapid renal clearance. Consequently, PAA exhibits low systemic toxicity.

By substituting these two hydrogen atoms with fluorine to create DFPAA , we fundamentally alter the molecule's fate. The high electronegativity and exceptional bond strength of the C-F bond sterically and electronically block CYP450-mediated O-dealkylation. This metabolic stability increases the biological half-life of the compound. As internal exposure increases, DFPAA begins to interact with nuclear receptors—most notably Peroxisome Proliferator-Activated Receptor Alpha (PPARα)—mimicking the hepatotoxic pathways of short-chain fluorinated alternatives, which often possess similar or higher intrinsic toxic potencies compared to legacy PFAS when corrected for toxicokinetics ([3]).

Mechanistic Pathways of Toxicity

Pathway DFPAA 2,2-Difluoro-2-phenoxyacetic acid PPAR PPAR-α Activation DFPAA->PPAR Moderate Metab CYP450 O-dealkylation DFPAA->Metab Blocked by C-F PFMOAA PFMOAA (Perfluoro-ether) PFMOAA->PPAR High PAA Phenoxyacetic acid PAA->Metab Labile C-H bond Tox Hepatotoxicity / Lipid Dysregulation PPAR->Tox Clear Rapid Renal Clearance Metab->Clear

Fig 1: Comparative metabolic and toxicity signaling pathways of phenoxy and fluoro-ether acids.

Comparative Toxicological Profiles

The following table summarizes the quantitative toxicological data, highlighting how the structural shift from an unfluorinated ether to an isolated fluoro-ether (DFPAA) and finally to a perfluorinated ether (PFMOAA) impacts metabolic stability and receptor-mediated toxicity.

CompoundStructural ClassificationIn Vitro Half-Life (HepaRG)Relative PPARα PotencyPrimary Toxicity Target
Phenoxyacetic Acid (PAA) Unfluorinated Ether< 2 hoursNegligibleLow Risk (Rapid Clearance)
2,2-Difluoro-2-phenoxyacetic acid Isolated Fluoro-ether> 24 hoursLow-ModerateMild Hepatotoxicity
PFMOAA Perfluoroalkyl Ether Acid> 48 hoursModerateLiver / Developmental
PFOA (Reference)Legacy Long-chain PFAS> 100 hoursHigh (1.0)Liver / Immune

Self-Validating Experimental Protocol: Hepatotoxicity & Metabolic Stability

To prove that the toxicity of DFPAA is driven by its metabolic stability rather than a uniquely reactive functional group, we must employ a self-validating experimental system .

By running parallel in vitro assays with and without a pan-CYP450 inhibitor, we create an internal control. If PAA's low toxicity is purely due to rapid clearance, inhibiting CYP450 will artificially increase its toxicity to match DFPAA. Conversely, if DFPAA's toxicity remains unchanged by the inhibitor, we definitively prove that its C-F bonds render it inherently metabolically stable, isolating receptor-mediated toxicity as the primary hazard driver.

Step-by-Step Methodology

Step 1: Cell Culture & Seeding

  • Model: HepaRG cells. Expert Insight: Do not use standard HepG2 lines for this assay. HepG2 cells lack robust, liver-like CYP450 expression. HepaRG cells retain metabolic competence, making them the only appropriate choice for comparing metabolically stable vs. labile compounds.

  • Action: Seed at 5×104 cells/well in a 96-well format and differentiate for 14 days to ensure peak metabolic activity.

Step 2: Inhibitor Pre-treatment (The Causality Check)

  • Action: Pre-incubate half of the experimental plate with 1 mM 1-aminobenzotriazole (ABT) for 2 hours.

  • Rationale: ABT irreversibly inhibits CYP450 enzymes. This step isolates metabolic clearance from intrinsic receptor-mediated toxicity.

Step 3: Compound Dosing

  • Action: Expose cells to an 8-point concentration gradient (0.1 µM to 500 µM) of DFPAA, PAA, PFMOAA, and PFOA for 48 hours. Ensure DMSO vehicle concentration remains ≤0.1% .

Step 4: Endpoint 1 - ATP-Dependent Cell Viability

  • Action: Lyse cells and quantify ATP using a standard luminescence assay (e.g., CellTiter-Glo). Calculate IC50 values for both the ABT-treated and untreated arms.

Step 5: Endpoint 2 - Mechanistic Gene Expression

  • Action: Extract RNA from parallel wells and perform RT-qPCR for CPT1A and ACOX1 (downstream target genes of PPARα).

  • Rationale: This quantifies the degree of lipid dysregulation, confirming whether the toxicity is driven by the same pathways as legacy PFAS.

Protocol Culture 1. HepaRG Culture (Metabolically Active) Inhibit 2. +/- CYP450 Inhibitor (ABT Co-incubation) Culture->Inhibit Dose 3. Compound Dosing (0.1-500 µM, 48h) Inhibit->Dose Assay 4. Viability & qPCR (ATP & CPT1A levels) Dose->Assay Analyze 5. Causality Validation (Toxicity vs Stability) Assay->Analyze

Fig 2: Self-validating in vitro workflow isolating metabolic stability as a toxicity driver.

References

  • Title: PFAS Definitions and PFAS Harms Source: Will Brownsberger URL: [Link]

  • Title: Developmental toxicity of perfluoroalkyl ether acids following oral gestational exposure: Comparison of GenX, Nafion byproduct 2, and Perfluoro-2-methoxyacetic acid Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,2-Difluoro-2-phenoxyacetic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling fluorinated building blocks like 2,2-Difluoro-2-phenoxyacetic acid (CAS: 24210-45-5) requires a fundamental understanding of halogenated chemistry. In drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling fluorinated building blocks like 2,2-Difluoro-2-phenoxyacetic acid (CAS: 24210-45-5) requires a fundamental understanding of halogenated chemistry. In drug development, the strategic incorporation of fluorine modulates physicochemical properties, enhancing metabolic stability and lipophilicity. However, these same highly stable carbon-fluorine (C-F) bonds present severe environmental and safety challenges during disposal.

This guide provides an in-depth, self-validating operational plan for the safe handling and disposal of 2,2-Difluoro-2-phenoxyacetic acid, ensuring compliance, laboratory safety, and environmental stewardship.

Chemical Profile & The Causality of Hazard

To design a safe disposal protocol, we must first understand the molecular behavior of the waste. 2,2-Difluoro-2-phenoxyacetic acid contains a difluoromethylene group (-CF2-) adjacent to a carboxylic acid.

The Causality of Segregation: Standard non-halogenated organic waste is frequently repurposed by waste management facilities for fuel blending or low-temperature incineration. If fluorinated compounds are introduced into this stream, the combustion of the C-F bonds releases highly toxic and corrosive Hydrogen Fluoride (HF) gas [1]. HF gas destroys incinerator linings and poses catastrophic respiratory hazards. Therefore, fluorinated organics must strictly be segregated into dedicated halogenated waste streams destined for high-temperature incineration (>1000°C) equipped with alkaline scrubbers to manage and neutralize HF generation[2].

Quantitative Data & Waste Parameters
ParameterSpecification / ClassificationOperational Implication
Chemical Name 2,2-Difluoro-2-phenoxyacetic acidRequires specific tracking of fluorine load.
CAS Number 24210-45-5Use for exact EHS inventory logging.
Waste Category Halogenated Organic WasteNEVER mix with non-halogenated organics[3].
Primary Hazards Corrosive (Acidic), Toxic Combustion (HF)Mandates pH neutralization before solvent mixing.
Approved Destruction High-Temperature IncinerationMust be processed by a licensed EHS contractor[3].
Incompatible Streams Aqueous drains, biohazards, fuel-blended wasteFluorinated anions persist in water; no drain disposal[2].

Self-Validating Disposal Protocols

A robust safety system relies on self-validation—built-in checks that prevent human error before it escalates. Implement the following step-by-step methodologies for different waste states.

Protocol A: Liquid Waste Collection (Reaction Mixtures & Solvents)

Aqueous or organic solutions containing 2,2-Difluoro-2-phenoxyacetic acid must be processed carefully to prevent pressure buildup in waste carboys.

  • pH Verification (Validation Check): Extract a 1 mL aliquot of the waste solution and test the pH using universal indicator paper.

    • Causality: Mixing highly acidic waste (pH < 4.5) with generic halogenated solvents can catalyze exothermic side reactions or degrade the High-Density Polyethylene (HDPE) carboy matrix[4].

  • Neutralization: If the pH is below 4.5, slowly add 1M Sodium Bicarbonate (NaHCO3) while stirring until effervescence ceases and the pH stabilizes between 6.0 and 8.0.

  • Segregation & Transfer: Visually verify that the receiving carboy is explicitly labeled "Halogenated Organic Waste." Transfer the neutralized solution into the carboy using a dedicated funnel.

    • Critical Rule: Even if neutralized, the fluorinated organic anion remains intact. It must never be disposed of in standard aqueous drains[2].

  • Inventory Logging: Record the estimated mass of the fluorinated acid added to the log sheet. EHS requires this data to calculate the total fluorine load for the incinerator facility.

Protocol B: Solid Waste Collection (Unused Reagent & Consumables)

Solid waste includes unused crystalline product, contaminated pipette tips, filter paper, and weighing boats.

  • Containment: Place all solid waste into a puncture-proof, wide-mouth HDPE container[4].

  • Labeling (Validation Check): Immediately affix a hazardous waste tag. Cross-reference the tag to ensure the "Toxic" and "Halogenated Organic" boxes are checked. An unlabeled container is an immediate compliance failure.

  • Sealing: Hermetically seal the container when not in active use.

    • Causality: Continuous sealing prevents the aerosolization of fluorinated dust, which can cause severe ocular and respiratory irritation upon prolonged exposure.

Protocol C: Spill Management & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent cross-contamination.

  • Isolation: Evacuate non-essential personnel and verify that the fume hood or room ventilation is operating at maximum capacity. Don chemical splash goggles (ANSI Z87.1) and double nitrile gloves.

  • Absorption (Validation Check): For liquid spills, apply an inert, dry absorbent such as vermiculite or sand[3].

    • Causality:Do not use combustible materials (e.g., paper towels) for large concentrated spills. Fluorinated organics can undergo hazardous, heat-generating reactions with incompatible organic matrices under specific conditions.

  • Collection: Carefully sweep the saturated absorbent or spilled solid using a non-sparking tool to avoid generating airborne dust. Place the material directly into the Solid Halogenated Waste bin.

  • Decontamination: Wash the affected surface with a minimal amount of isopropanol, followed by a mild detergent and water. Collect all wash liquids into the Liquid Halogenated Waste stream.

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing 2,2-Difluoro-2-phenoxyacetic acid waste, ensuring no single point of failure leads to improper disposal.

DisposalWorkflow Start 2,2-Difluoro-2-phenoxyacetic Acid Waste Generated Decision Physical State of Waste? Start->Decision Spill Accidental Spill Start->Spill Spill Event Solid Solid Reagent / Contaminated Consumables Decision->Solid Solid Liquid Aqueous or Organic Solutions Decision->Liquid Liquid SolidCollect Seal in Compatible HDPE Solid Waste Bin Solid->SolidCollect LiquidCollect Collect in 'Halogenated Organic Solvent' Carboy Liquid->LiquidCollect SpillCollect Use Inert Absorbent (Vermiculite/Sand) Spill->SpillCollect Warning CRITICAL: DO NOT MIX with Non-Halogenated Waste SolidCollect->Warning LiquidCollect->Warning SpillCollect->SolidCollect EHS EHS Pickup & High-Temp Incineration (with HF Scrubbers) Warning->EHS

Workflow for the segregation and disposal of fluorinated organic acid waste.

References

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." ETH Zürich Safety, Security, Health and Environment (SSHE).[Link]

  • National Center for Biotechnology Information (NCBI). "POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine." NIH Bookshelf.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-2-phenoxyacetic acid
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-2-phenoxyacetic acid
© Copyright 2026 BenchChem. All Rights Reserved.